BSJ-03-204
Description
Properties
IUPAC Name |
N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H48N10O8/c1-25-30-23-46-43(49-38(30)52(27-8-3-4-9-27)41(59)36(25)26(2)54)47-33-14-12-28(22-45-33)51-20-18-50(19-21-51)17-6-5-16-44-35(56)24-61-32-11-7-10-29-37(32)42(60)53(40(29)58)31-13-15-34(55)48-39(31)57/h7,10-12,14,22-23,27,31H,3-6,8-9,13,15-21,24H2,1-2H3,(H,44,56)(H,48,55,57)(H,45,46,47,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMOCOWXLQOXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H48N10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BSJ-03-204: A Technical Guide to its Mechanism of Action as a Selective CDK4/6 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-03-204 is a synthetic organic molecule that functions as a potent and selective dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] It belongs to a class of molecules known as Proteolysis Targeting Chimeras (PROTACs).[1][4] PROTACs are heterobifunctional molecules designed to eliminate specific proteins from cells by hijacking the ubiquitin-proteasome system.[1][4] This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual diagrams of the relevant biological pathways and workflows.
Core Mechanism of Action: Targeted Protein Degradation
This compound is a chimeric molecule composed of two key functional domains connected by a chemical linker:
-
A Palbociclib-based ligand: This portion of the molecule binds with high affinity to the ATP-binding pockets of CDK4 and CDK6.[4] Palbociclib is a well-established inhibitor of CDK4/6.
-
A Cereblon (CRBN) ligand: This moiety is based on an imide derivative and is designed to recruit the E3 ubiquitin ligase Cereblon.
The mechanism of action of this compound unfolds in a series of orchestrated steps:
-
Ternary Complex Formation: Inside the cell, this compound simultaneously binds to both a CDK4 or CDK6 protein and the Cereblon E3 ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by this compound allows the E3 ligase to tag the captured CDK4/6 protein with a chain of ubiquitin molecules.
-
Proteasomal Degradation: The polyubiquitinated CDK4/6 is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for eliminating unwanted proteins.
A key feature of this compound's design is its selectivity. It was specifically engineered to avoid the degradation of the transcription factors IKZF1 and IKZF3, a common off-target effect of some imide-based PROTACs.[2][3] This is achieved through a modification in the Cereblon ligand, where an oxylamide replaces the thalidomide aryl amine nitrogen.
Signaling Pathway and Biological Impact
CDK4 and CDK6 are crucial regulators of the cell cycle, specifically the transition from the G1 (growth) phase to the S (synthesis) phase.[1] They form complexes with D-type cyclins and phosphorylate the Retinoblastoma (Rb) tumor suppressor protein. This phosphorylation releases the transcription factor E2F, which in turn activates the transcription of genes required for DNA replication and cell cycle progression.
By degrading CDK4 and CDK6, this compound effectively disrupts this pathway, leading to:
-
Reduced Rb Phosphorylation: The absence of active CDK4/6 prevents the hyperphosphorylation of Rb.
-
G1 Cell Cycle Arrest: Cells are unable to progress from the G1 to the S phase, leading to an accumulation of cells in the G1 phase.[2][4]
-
Anti-proliferative Effects: The halt in cell cycle progression ultimately inhibits the proliferation of cancer cells.[4]
The following diagram illustrates the mechanism of action of this compound:
References
BSJ-03-204: A Technical Guide to a Selective CDK4/6 Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BSJ-03-204, a potent and selective degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of target proteins through the ubiquitin-proteasome system. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the molecule's mechanism of action and experimental workflows.
Core Concepts: PROTAC-Mediated Degradation
This compound is constructed from three key components: a ligand that binds to the target proteins (CDK4/6), a ligand for an E3 ubiquitin ligase (in this case, Cereblon), and a linker connecting these two moieties. This design allows this compound to act as a bridge, bringing CDK4/6 into close proximity with the Cereblon E3 ligase, leading to the ubiquitination and subsequent degradation of CDK4 and CDK6 by the proteasome.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, focusing on its inhibitory activity and effects on cell proliferation.
| Target | IC50 (nM) [1][2][3][4] |
| CDK4/D1 | 26.9 |
| CDK6/D1 | 10.4 |
| Cell Line | Assay | Concentration Range | Treatment Duration | Observed Effect |
| Mantle Cell Lymphoma (MCL) Cell Lines | Anti-proliferative | 0.0001-100 µM | 3-4 days | Potent anti-proliferative effects |
| Granta-519 (MCL) | Cell Cycle Analysis | 1 µM | 1 day | Potent induction of G1 arrest |
| Wild-Type (WT) Cells | Protein Degradation | 0.1-5 µM | 4 hours | Selective degradation of CDK4/6 |
Mechanism of Action and Signaling Pathway
This compound leverages the cell's own protein disposal machinery to eliminate CDK4 and CDK6. The following diagram illustrates the mechanism of action.
Caption: Mechanism of this compound-mediated CDK4/6 degradation.
The degradation of CDK4/6 leads to the inhibition of the CDK4/6-Cyclin D-Rb-E2F signaling pathway, a critical regulator of the G1-S phase transition in the cell cycle.
Caption: The CDK4/6 signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
The following are representative protocols for key experiments used to characterize this compound. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.
Western Blotting for CDK4/6 Degradation
This protocol outlines the steps to assess the degradation of CDK4 and CDK6 in cultured cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., Granta-519, Jurkat) at an appropriate density in 6-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Cell Viability/Anti-proliferative Assay (MTT Assay)
This protocol measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cells (e.g., Jeko-1, Mino, Granta-519) in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the compound dilutions and a vehicle control.
-
Incubate for the desired duration (e.g., 3 or 4 days).
-
-
MTT Incubation:
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.
-
Cell Treatment and Harvesting:
-
Culture and treat cells with this compound (e.g., 1 µM for 24 hours) as described for western blotting.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
-
Cell Fixation:
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours or overnight.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (e.g., PE-Texas Red).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow Visualization
The following diagram provides a logical workflow for the characterization of a novel degrader like this compound.
Caption: A typical experimental workflow for characterizing a PROTAC degrader.
References
The Emergence of Targeted Protein Degradation: A Technical Overview of BSJ-03-204 in Mantle Cell Lymphoma Research
For Immediate Release
A Deep Dive into the Selective CDK4/6 Degrader, BSJ-03-204, and its Application in Advancing Mantle Cell Lymphoma Therapeutic Strategies.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the role and application of this compound, a selective Palbociclib-based PROTAC (Proteolysis Targeting Chimera), in the context of mantle cell lymphoma (MCL) research. Mantle cell lymphoma is a B-cell non-Hodgkin lymphoma characterized by the t(11;14)(q13;q32) translocation, leading to the overexpression of cyclin D1.[1][2] This overexpression results in the dysregulation of the cell cycle, primarily through the activation of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] this compound represents a novel therapeutic approach by not just inhibiting, but actively degrading CDK4 and CDK6, offering a potent tool to dissect the cell cycle machinery in MCL.
Core Mechanism of Action: A PROTAC Approach
This compound is a heterobifunctional molecule designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[3] It is composed of a ligand that binds to CDK4/6 (derived from the CDK4/6 inhibitor Palbociclib) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker.[3] This dual binding facilitates the formation of a ternary complex between CDK4/6 and Cereblon, leading to the polyubiquitination of CDK4/6 and its subsequent degradation by the 26S proteasome. A key feature of this compound is its selectivity; it induces the degradation of CDK4 and CDK6 without affecting the levels of the lymphoid transcription factors IKZF1 and IKZF3.[3]
Below is a diagram illustrating the mechanism of action of this compound.
Caption: Mechanism of this compound-mediated CDK4/6 degradation.
Impact on Mantle Cell Lymphoma: Cell Cycle Arrest and Anti-Proliferative Effects
The degradation of CDK4/6 by this compound has significant downstream consequences on the cell cycle in MCL. CDK4/6, in complex with cyclin D1, phosphorylates the retinoblastoma protein (Rb).[1][4] Phosphorylated Rb (pRb) releases the E2F transcription factor, which then activates the transcription of genes necessary for the G1 to S phase transition.[1] By degrading CDK4/6, this compound prevents the phosphorylation of Rb, leading to the sequestration of E2F and a subsequent arrest of the cell cycle in the G1 phase.[5] This G1 arrest ultimately inhibits the proliferation of MCL cells.[5]
The signaling pathway affected by this compound is depicted below.
Caption: The CDK4/6-Rb pathway in MCL and its inhibition by this compound.
Quantitative Data Summary
This compound has demonstrated potent anti-proliferative activity across a panel of mantle cell lymphoma cell lines. The following table summarizes the half-maximal effective degradation concentration (ED50) values.
| Cell Line | This compound ED50 (nM) |
| Granta-519 | 1.8 |
| Jeko-1 | 2.9 |
| Mino | 4.6 |
| Rec-1 | 3.2 |
| Maver-1 | 5.1 |
| Data sourced from Jiang et al., Angew Chem Int Ed Engl, 2019.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
Cell Culture
The Granta-519 mantle cell lymphoma cell line can be maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine.[6][7] Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.[6]
Anti-Proliferation Assay (CellTiter-Glo®)
The anti-proliferative effects of this compound are assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[5]
-
Cell Seeding: Seed MCL cells in opaque-walled 96-well plates at an appropriate density in 100 µL of culture medium.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.0001-100 µM) for 3 to 4 days.[3]
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[8]
-
Assay Procedure:
-
Data Acquisition: Record luminescence using a plate reader.[8]
-
Data Analysis: Determine the ED50 values using a nonlinear regression curve fit with appropriate software (e.g., GraphPad Prism).[5]
Western Blot Analysis
Western blotting is used to confirm the degradation of CDK4/6 and assess the phosphorylation status of Rb.
-
Cell Treatment: Treat Granta-519 cells with 1 µM of this compound for 24 hours.[5]
-
Cell Lysis: Harvest and lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies against CDK4, phospho-Rb (Ser780), and total Rb overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Propidium Iodide Staining
Flow cytometry with propidium iodide (PI) staining is employed to analyze the cell cycle distribution.[10]
-
Cell Treatment: Treat Granta-519 cells with 1 µM of this compound for 24 hours.[5]
-
Cell Fixation:
-
Staining:
-
Flow Cytometry:
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in mantle cell lymphoma cell lines.
References
- 1. Targeting CDK4/6 in mantle cell lymphoma - Lee - Annals of Lymphoma [aol.amegroups.org]
- 2. Dual targeting of CDK4/6 and Bcl-2 exhibits a potent antitumor effect on mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mantle cell lymphoma cells express predominantly cyclin D1a isoform and are highly sensitive to selective inhibition of CDK4 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Leibniz Institute DSMZ: Details [dsmz.de]
- 8. OUH - Protocols [ous-research.no]
- 9. ch.promega.com [ch.promega.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
An In-Depth Technical Guide to BSJ-03-204 and its Interaction with the E3 Ligase Cereblon
For Researchers, Scientists, and Drug Development Professionals
Abstract
BSJ-03-204 is a potent and selective heterobifunctional degrader that hijacks the E3 ubiquitin ligase cereblon (CRBN) to induce the proteasomal degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). As a Proteolysis Targeting Chimera (PROTAC), this compound is comprised of a ligand that binds to CDK4/6, a linker, and a ligand that recruits CRBN. This molecule has demonstrated significant anti-proliferative effects in cancer cell lines, particularly in mantle cell lymphoma (MCL), by inducing G1 cell cycle arrest. A key feature of this compound is its engineered selectivity, which avoids the degradation of neosubstrates commonly targeted by other CRBN-recruiting immunomodulatory drugs (IMiDs), such as IKZF1 and IKZF3. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound's mechanism of action.
Quantitative Data
The following tables summarize the key quantitative metrics that define the activity of this compound.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| CDK4/D1 | 26.9[1][2] |
| CDK6/D1 | 10.4[1][2] |
Table 2: Cellular Activity of this compound in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Lines | Activity | Concentration Range | Duration |
| Jeko-1, Mino, Granta-519, Rec-1, Maver-1 | Potent anti-proliferative effects | 0.0001-100 µM | 3-4 days[1] |
| Granta-519 | Potent induction of G1 arrest | 1 µM | 1 day[1] |
Table 3: Degradation Profile of this compound in Jurkat Cells
| Target Proteins | Degradation | Concentration Range | Duration | Cell Type |
| CDK4/6 | Yes | 0.1-5 µM | 4 hours | Wildtype (WT)[1] |
| IKZF1/3 | No | 0.1-5 µM | 4 hours | Wildtype (WT)[1] |
| CDK4/6 | No | Not Applicable | 4 hours | CRBN -/- |
Mechanism of Action
This compound functions as a molecular bridge, bringing together the E3 ubiquitin ligase cereblon and the target proteins CDK4 and CDK6. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of CDK4 and CDK6. The resulting polyubiquitin chain acts as a signal for recognition and subsequent degradation by the 26S proteasome. This targeted protein degradation leads to a reduction in the levels of CDK4 and CDK6, thereby inhibiting the phosphorylation of the retinoblastoma protein (Rb) and causing cell cycle arrest at the G1 phase.
Signaling Pathway
CDK4 and CDK6 are key regulators of the cell cycle, specifically the transition from the G1 to the S phase. In their active state, complexed with D-type cyclins, they phosphorylate the retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases the E2F transcription factor, which then activates the transcription of genes required for DNA synthesis and cell cycle progression. By inducing the degradation of CDK4 and CDK6, this compound prevents the phosphorylation of Rb, thereby maintaining its inhibitory grip on E2F and halting the cell cycle in the G1 phase.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction and activity of this compound.
Western Blot Analysis for CDK4/6 Degradation
This protocol is used to determine the degradation of CDK4 and CDK6 in cells treated with this compound.
Materials:
-
Cell Lines: Jurkat (Wildtype and CRBN-/-)
-
Reagents: this compound, DMSO (vehicle), RIPA lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, Tris-Glycine-SDS running buffer, transfer buffer, 5% non-fat dry milk in TBST, primary antibodies (anti-CDK4, anti-CDK6, anti-β-actin), HRP-conjugated secondary antibody, ECL chemiluminescence substrate.
Procedure:
-
Cell Culture and Treatment: Culture Jurkat cells to a density of 1x10^6 cells/mL. Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or DMSO for 4 hours.
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against CDK4, CDK6, and β-actin (as a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL chemiluminescence substrate and visualize the protein bands using a chemiluminescence imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on the cell cycle distribution.
Materials:
-
Cell Line: Granta-519
-
Reagents: this compound, DMSO, PBS, 70% ethanol, Propidium Iodide (PI) staining solution (containing RNase A).
Procedure:
-
Cell Culture and Treatment: Seed Granta-519 cells and treat with 1 µM this compound or DMSO for 24 hours.
-
Cell Harvesting: Harvest cells, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Cell Proliferation Assay
This protocol is used to measure the anti-proliferative effects of this compound.
Materials:
-
Cell Lines: Jeko-1, Mino, Granta-519, Rec-1, Maver-1
-
Reagents: this compound, DMSO, complete cell culture medium, CellTiter-Glo® Luminescent Cell Viability Assay kit.
Procedure:
-
Cell Seeding: Seed MCL cells in a 96-well plate.
-
Treatment: Treat the cells with a serial dilution of this compound (0.0001 to 100 µM) or DMSO.
-
Incubation: Incubate the plate for 3 to 4 days.
-
Viability Measurement: Add CellTiter-Glo® reagent to each well and measure luminescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Conclusion
This compound is a highly effective and selective PROTAC degrader of CDK4 and CDK6. Its ability to induce G1 cell cycle arrest and inhibit proliferation in cancer cells, particularly in mantle cell lymphoma, highlights its therapeutic potential. The specific modification that prevents the degradation of IKZF1 and IKZF3 represents a significant advancement in the design of safer and more targeted CRBN-based therapeutics. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug development.
References
The PROTAC Technology Behind BSJ-03-204: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the Proteolysis Targeting Chimera (PROTAC) technology as exemplified by BSJ-03-204, a potent and selective degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). This document provides a comprehensive overview of its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to PROTAC Technology and this compound
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in pharmacology, moving beyond traditional occupancy-driven inhibition to a novel strategy of targeted protein degradation.[1] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest.[1]
This compound is a PROTAC designed to specifically target CDK4 and CDK6, key regulators of the cell cycle whose aberrant activity is a hallmark of many cancers.[2] It is a hybrid molecule constructed from three key components:
-
A ligand for the target proteins (CDK4/6) , which is based on the potent and selective CDK4/6 inhibitor, Palbociclib.[3][4]
-
A ligand for an E3 ubiquitin ligase , in this case, a molecule that recruits Cereblon (CRBN).[4]
-
A linker that covalently connects the two ligands, optimizing the formation of a productive ternary complex.[4]
A significant feature of this compound is its selectivity. By modifying the Cereblon-binding moiety, it avoids the degradation of neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3), which is a common off-target effect of some immunomodulatory imide drugs and their derived PROTACs.[4][5]
Mechanism of Action
The primary mechanism of action of this compound involves the formation of a ternary complex between the target protein (CDK4 or CDK6), the PROTAC molecule itself, and the E3 ubiquitin ligase Cereblon.[4] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated CDK4/6 is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of these proteins.[5] This event-driven, catalytic nature allows for substoichiometric concentrations of the PROTAC to achieve significant degradation of the target protein.
Quantitative Data
The following tables summarize the key quantitative data characterizing the activity of this compound.
| Target | IC50 (nM)[1][3] |
| CDK4/Cyclin D1 | 26.9 |
| CDK6/Cyclin D1 | 10.4 |
| Cell Line | Concentration Range (µM)[1][3] | Effect |
| Mantle Cell Lymphoma (MCL) | 0.0001 - 100 | Potent anti-proliferative effects |
| Granta-519 | 1 | Potent induction of G1 cell cycle arrest |
| Cell Type | Concentration Range (µM)[1][3] | Observation |
| WT cells | 0.1 - 5 | Degradation of CDK4/6 |
| WT cells | 0.1 - 5 | No degradation of IKZF1/3 |
Visualizations
PROTAC Mechanism of Action
CDK4/6 Signaling Pathway
Experimental Workflow for this compound Characterization
Experimental Protocols
The following are detailed, representative protocols for the key experiments cited in the characterization of this compound. These are based on standard laboratory procedures and the methodologies suggested in the primary literature.
Immunoblotting for CDK4/6 Degradation
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat, Granta-519) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 to 5 µM) for a specified time (e.g., 4 hours).[1][3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Culture and Treatment: Seed cells (e.g., Granta-519) and treat with this compound (e.g., 1 µM) for 24 hours.[2]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Cell Viability Assay
-
Cell Seeding: Seed mantle cell lymphoma (MCL) cell lines in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.0001 to 100 µM) for 3 to 4 days.[1][3]
-
Viability Measurement: Assess cell viability using a commercially available kit such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the luminescence signal against the compound concentration and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.
Quantitative Mass Spectrometry for Proteome-wide Selectivity
-
Cell Culture and Treatment: Treat cells (e.g., Molt4) with this compound (e.g., 250 nM) for a short duration (e.g., 5 hours) to enrich for direct degradation targets.[2]
-
Sample Preparation:
-
Lyse the cells and quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and relative abundance.
-
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant) to identify and quantify proteins across the different treatment conditions.
-
Perform statistical analysis to identify proteins that are significantly downregulated upon treatment with this compound, thus determining its proteome-wide selectivity.
-
Conclusion
This compound is a well-characterized PROTAC that effectively and selectively degrades CDK4 and CDK6. Its design, which avoids the off-target degradation of IKZF1/3, makes it a valuable tool for studying the specific roles of CDK4 and CDK6 in cell cycle regulation and a promising candidate for further therapeutic development. The methodologies outlined in this guide provide a robust framework for the evaluation and characterization of this and other novel PROTAC molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting cyclin-dependent kinases 4 and 6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The PROTAC BSJ-03-204: A Technical Guide to its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BSJ-03-204, a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). By hijacking the ubiquitin-proteasome system, this compound offers a novel therapeutic modality for cancers reliant on the CDK4/6 signaling axis. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the core signaling pathways and workflows.
Executive Summary
This compound is a heterobifunctional molecule that links the CDK4/6 inhibitor Palbociclib to a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3]. This dual-binding capability enables the recruitment of CDK4 and CDK6 to the CRBN E3 ligase complex, leading to their polyubiquitination and subsequent degradation by the proteasome[1][3]. The degradation of CDK4 and CDK6 prevents the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein, thereby maintaining its inhibition of the E2F transcription factor and inducing a G1 phase cell cycle arrest[4][5]. Notably, this compound is engineered to avoid the degradation of the transcription factors IKZF1 and IKZF3, a common off-target effect of some CRBN-recruiting molecules[1][4][6].
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data regarding the in vitro activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity [2][6][7][8][9][10][11][12]
| Target | IC₅₀ (nM) |
| CDK4/D1 | 26.9 |
| CDK6/D1 | 10.4 |
Table 2: Cellular Activity of this compound [4][7][9][10][11]
| Assay Type | Cell Line(s) | Concentration / Duration | Observed Effect |
| Protein Degradation | Wild-Type (WT) Jurkat / Molt4 Cells | 0.1 - 5 µM / 4 hours | Selective degradation of CDK4 and CDK6 |
| Cell Cycle Arrest | Granta-519 (Mantle Cell Lymphoma) | 1 µM / 1 day (24 hours) | Potent induction of G1 phase arrest |
| Anti-Proliferative Effects | Mantle Cell Lymphoma (MCL) Cell Lines | 0.0001 - 100 µM / 3 - 4 days | Potent inhibition of cell proliferation |
Core Signaling Pathway and Mechanism of Action
This compound's primary effect on cell cycle progression is mediated through the targeted degradation of CDK4 and CDK6, key regulators of the G1-S phase transition.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the effects of this compound are provided below. These are based on standard laboratory procedures and findings reported in the primary literature[4].
Cell Culture
-
Cell Lines: Mantle Cell Lymphoma (MCL) lines (e.g., Granta-519, Jeko-1, Mino), Jurkat, and Molt4 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blotting for Protein Degradation
This protocol is used to assess the levels of CDK4, CDK6, and phosphorylated Rb (pRb) following treatment with this compound.
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight (for adherent lines). Treat with desired concentrations of this compound (e.g., 0.1 - 5 µM) or DMSO as a vehicle control for a specified duration (e.g., 4 hours).
-
Lysis: Wash cells with ice-cold Phosphate Buffered Saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-CDK4, anti-CDK6, anti-pRb (Ser807/811), anti-β-actin) diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis via Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound (e.g., 1 µM) or DMSO for the desired time (e.g., 24 hours).
-
Harvesting: Harvest approximately 1 x 10⁶ cells by centrifugation.
-
Fixation: Wash cells with PBS, then resuspend the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice or overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of FxCycle™ PI/RNase Staining Solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., PE-Texas Red). Analyze at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Anti-Proliferative Assay (CellTiter-Glo®)
This luminescent assay measures cell viability by quantifying ATP, an indicator of metabolic activity.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Compound Addition: Add serial dilutions of this compound (e.g., 0.0001 to 100 µM) to the wells. Include wells with medium only (background) and DMSO-treated cells (vehicle control).
-
Incubation: Incubate the plate for the desired period (e.g., 3 to 4 days) under standard culture conditions.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence, normalize the data to the vehicle control, and use a non-linear regression curve fit (e.g., in GraphPad Prism) to determine the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and the logical framework for assessing this compound's efficacy.
References
- 1. biologi.ub.ac.id [biologi.ub.ac.id]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. ch.promega.com [ch.promega.com]
- 5. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. adooq.com [adooq.com]
The Anti-Proliferative Properties of BSJ-03-204 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-03-204 is a potent and selective dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that induces the degradation of target proteins rather than simply inhibiting their enzymatic activity.[1][2][3][4][5] This technical guide provides an in-depth overview of the anti-proliferative properties of this compound in cancer cells, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
This compound is constructed from a palbociclib moiety, which binds to CDK4/6, linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3][5] This dual-binding capacity allows this compound to bring CDK4 and CDK6 into proximity with the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[5] A key feature of this compound is its selectivity; it does not induce the degradation of neosubstrates of CRBN, such as IKZF1 and IKZF3, which is a common off-target effect of some thalidomide-based degraders.[1][2][3][4][6]
Core Mechanism of Action
The anti-proliferative effects of this compound are a direct consequence of the degradation of CDK4 and CDK6. These kinases are pivotal regulators of the cell cycle, specifically the transition from the G1 to the S phase.[1][7] In their active state, CDK4/6 form complexes with Cyclin D, which then phosphorylate the Retinoblastoma (Rb) protein. Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and entry into the S phase. By degrading CDK4 and CDK6, this compound prevents the phosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state. This leads to a robust G1 cell cycle arrest and a potent anti-proliferative effect in cancer cells, particularly those dependent on the CDK4/6-Rb pathway for proliferation.[1][4][6]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy and activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CDK4/D1 | 26.9 |
| CDK6/D1 | 10.4 |
Data sourced from multiple references.[1][2][3][8][9]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Lines | Assay Type | Concentration Range | Duration | Observed Effect |
| MCL Cell Lines | Anti-proliferation | 0.0001-100 µM | 3 or 4 days | Potent anti-proliferative effects |
| Granta-519 | Cell Cycle Analysis | 1 µM | 1 day | Potent induction of G1 arrest |
| Wild-Type (WT) Cells | Protein Degradation | 0.1-5 µM | 4 hours | Selective degradation of CDK4/6, not IKZF1/3 |
MCL (Mantle Cell Lymphoma) cell lines include Jeko-1, Mino, Granta-519, Rec-1, and Maver-1.[3][6]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflows for its characterization.
Caption: Mechanism of action of this compound leading to G1 cell cycle arrest.
Caption: General experimental workflow for characterizing this compound.
Caption: Logical relationships of this compound's properties and effects.
Experimental Protocols
Cell Proliferation Assay
This protocol is designed to assess the anti-proliferative effects of this compound on mantle cell lymphoma (MCL) cell lines.
Materials:
-
MCL cell lines (e.g., Jeko-1, Mino, Granta-519)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed MCL cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 0.0001 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: After allowing the cells to adhere overnight (if applicable for the specific cell line), add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 3 to 4 days at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate the half-maximal effective concentration (EC50) using a non-linear regression curve fit.
Cell Cycle Analysis
This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line (e.g., Granta-519)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with a specific concentration of this compound (e.g., 1 µM) or vehicle control (DMSO) for a designated time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells).
-
Washing: Wash the cells once with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram (G0/G1, S, and G2/M phases).
Western Blot Analysis
This protocol is for detecting the degradation of CDK4 and CDK6 in cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., Jurkat, Granta-519)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK4, anti-CDK6, anti-pRb, anti-Rb, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 0.1-5 µM for 4 hours). After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate to the membrane.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein levels.
Conclusion
This compound is a highly effective and selective degrader of CDK4 and CDK6, demonstrating potent anti-proliferative activity in cancer cells, particularly in mantle cell lymphoma. Its mechanism of action, centered on the proteasomal degradation of these key cell cycle regulators, leads to a robust G1 arrest. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other PROTAC-based therapeutics. The data and methodologies presented here are intended to support researchers and drug development professionals in advancing the understanding and application of targeted protein degradation in oncology.
References
- 1. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Active Degraders: R&D Systems [rndsystems.com]
- 8. The G1-S transition is promoted by Rb degradation via the E3 ligase UBR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to BSJ-03-204: A Selective CDK4/6 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BSJ-03-204, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).
Chemical Structure and Properties
This compound is a synthetic, heterobifunctional small molecule. It is constructed by covalently linking a derivative of the potent CDK4/6 inhibitor Palbociclib to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This dual-binding capacity enables the recruitment of CDK4 and CDK6 to the CRBN E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[2]
The chemical name for this compound is N-[4-[4-[6-[(6-Acetyl-8-cyclopentyl-7,8-dihydro-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]-3-pyridinyl]-1-piperazinyl]butyl]-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₃H₄₈N₁₀O₈ | |
| Molecular Weight | 832.90 g/mol | [3] |
| CAS Number | 2349356-09-6 | |
| Appearance | Light yellow to yellow solid | MedChemExpress |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO (e.g., 16.66 mg/mL or 20 mM) | |
| SMILES | CC1=C(C(N(C2=C1C=NC(NC3=CC=C(C=N3)N4CCN(CC4)CCCCNC(COC5=C6C(C(N(C6=O)C7C(NC(CC7)=O)=O)=O)=CC=C5)=O)=N2)C8CCCC8)=O)C(C)=O | |
| Storage | Store lyophilized at -20°C. In solution (DMSO), store at -80°C for up to 6 months or -20°C for up to 1 month. Protect from light. | MedChemExpress, DC Chemicals |
Mechanism of Action and Biological Activity
This compound functions as a selective CDK4/6 degrader. As a PROTAC, it forms a ternary complex between the target proteins (CDK4 or CDK6) and the E3 ubiquitin ligase Cereblon.[2] This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
A key feature of this compound is its selectivity. It effectively degrades CDK4 and CDK6 without inducing the degradation of neosubstrates of Cereblon, such as the lymphoid transcription factors IKZF1 and IKZF3.[3] This selectivity is attributed to the specific linker and warhead design.[4]
The degradation of CDK4 and CDK6 by this compound leads to potent downstream biological effects, including G1 cell cycle arrest and inhibition of cell proliferation in cancer cell lines, particularly in mantle cell lymphoma (MCL).[4]
Table 2: In Vitro Biological Activity of this compound
| Assay | Target/Cell Line | Result | Concentration/Time | Reference |
| Kinase Inhibition | CDK4/Cyclin D1 | IC₅₀: 26.9 nM | N/A | [3] |
| Kinase Inhibition | CDK6/Cyclin D1 | IC₅₀: 10.4 nM | N/A | [3] |
| Protein Degradation | Jurkat Cells (WT) | Induces degradation of CDK4/6 | 0.1-5 µM for 4 hours | [4][5] |
| Protein Degradation | Jurkat Cells (WT) | Does not induce degradation of IKZF1/3 | 0.1-5 µM for 4 hours | [4][5] |
| Cell Cycle Analysis | Granta-519 (MCL) | Potently induces G1 arrest | 1 µM for 24 hours | [4] |
| Anti-proliferative | MCL Cell Lines (Jeko-1, Mino, Granta-519, Rec-1, Maver-1) | Potent anti-proliferative effects | 0.0001-100 µM for 3-4 days | [4][5] |
Summary of Key Experimental Protocols
The following protocols are summaries of the key experiments used to characterize this compound, as described in the primary literature.[4] Researchers should refer to the original publication for complete, detailed methodologies.
Cell Culture
Mantle cell lymphoma (MCL) cell lines (e.g., Granta-519, Jeko-1, Mino) and Jurkat cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blotting for Protein Degradation
-
Cell Treatment: Jurkat cells (wild-type or CRBN-knockout) were seeded and treated with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or DMSO as a vehicle control for 4 hours.
-
Lysis: After treatment, cells were harvested, washed with PBS, and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration in the lysates was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against CDK4, CDK6, IKZF1, IKZF3, and a loading control (e.g., β-actin or Vinculin). Subsequently, membranes were incubated with appropriate HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Cell Treatment: Granta-519 cells were treated with 1 µM this compound or DMSO for 24 hours.
-
Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. Cell cycle distribution (G1, S, G2/M phases) was quantified using appropriate software (e.g., FlowJo).
Cell Proliferation Assay
-
Cell Seeding: MCL cells were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound (e.g., 0.0001 to 100 µM) in triplicate.
-
Incubation: Plates were incubated for 3 to 4 days.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was read on a plate reader. The half-maximal effective dose (ED₅₀) values were calculated using a non-linear regression curve fit in software such as GraphPad Prism.
Conclusion
This compound is a valuable chemical probe for studying the biology of CDK4 and CDK6. As a selective degrader, it offers a distinct mechanism of action compared to traditional kinase inhibitors, providing a powerful tool for target validation and exploration of the therapeutic potential of CDK4/6 degradation. Its selectivity in sparing IKZF1/3 makes it a more precise tool for dissecting the specific roles of CDK4/6 in cell cycle regulation and disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. adooq.com [adooq.com]
- 4. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Selectivity of BSJ-03-204 for CDK4/6 over IKZF1/3
For Researchers, Scientists, and Drug Development Professionals
Abstract
BSJ-03-204 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle.[1][2][3] A critical feature of this compound is its high selectivity for CDK4/6, with a notable absence of degradation activity towards the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] This selectivity is of significant interest in drug development to minimize off-target effects associated with pan-degraders. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways that define the selectivity profile of this compound.
Introduction to this compound
This compound is a heterobifunctional molecule that functions as a PROTAC.[2] It is composed of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN) and a separate ligand, derived from the CDK4/6 inhibitor Palbociclib, that binds to CDK4 and CDK6.[1][2] By simultaneously engaging both the E3 ligase and the target proteins, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[3]
The selectivity of this compound for CDK4/6 over IKZF1/3 is engineered through a specific chemical modification within the CRBN-binding moiety. This modification, the substitution of an oxylamide for the thalidomide aryl amine nitrogen, abrogates the recruitment and subsequent degradation of IKZF1 and IKZF3, which are known substrates of immunomodulatory drugs (IMiDs) that also engage CRBN.[3]
Quantitative Data Summary
The inhibitory activity and degradation potency of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [4][5]
| Target | IC50 (nM) |
| CDK4/Cyclin D1 | 26.9 |
| CDK6/Cyclin D1 | 10.4 |
Table 2: Cellular Degradation Profile of this compound [3][6]
| Cell Line | Treatment Conditions | Target Protein | Outcome |
| Jurkat (WT) | 1 µM for 4 hours | CDK4 | Degradation |
| CDK6 | Degradation | ||
| IKZF1 | No Degradation | ||
| IKZF3 | No Degradation | ||
| Molt4 | 250 nM for 5 hours | CDK4/6 | Selective Degradation |
| IKZF1/3 | No Degradation | ||
| Granta-519 | 1 µM for 24 hours | CDK4/6 | Degradation |
| IKZF1/3 | No Degradation |
Signaling Pathways
To understand the functional consequences of this compound's activity, it is essential to visualize the signaling pathways in which CDK4/6 and IKZF1/3 are involved.
CDK4/6 Signaling Pathway
CDK4 and CDK6 are serine/threonine kinases that, in complex with D-type cyclins, play a pivotal role in the G1 phase of the cell cycle.[3] Their primary substrate is the retinoblastoma protein (pRb). Phosphorylation of pRb by CDK4/6 leads to the release of E2F transcription factors, which in turn activate the transcription of genes required for the G1 to S phase transition.[3] By degrading CDK4/6, this compound prevents pRb phosphorylation, leading to cell cycle arrest in the G1 phase.[3][6]
Caption: CDK4/6 pathway and the inhibitory action of this compound.
IKZF1/3 Degradation Pathway
IKZF1 (Ikaros) and IKZF3 (Aiolos) are lymphoid transcription factors that are targeted for degradation by IMiDs.[3] This process is mediated by the CRBN E3 ubiquitin ligase complex. IMiDs act as "molecular glues," inducing a conformational change in CRBN that enhances its affinity for IKZF1 and IKZF3, leading to their ubiquitination and proteasomal degradation. This compound, due to its modified CRBN ligand, does not facilitate this interaction.
Caption: IMiD-mediated degradation of IKZF1/3 via CRBN, contrasted with this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Western Blotting for Protein Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of target proteins in cells treated with this compound.
Caption: General workflow for Western blot analysis.
Materials:
-
Cell Lines: Jurkat, Molt4, Granta-519
-
Reagents: this compound, DMSO (vehicle control), RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit, Laemmli Sample Buffer, Tris-Glycine SDS-PAGE gels, PVDF membranes, 5% non-fat dry milk or BSA in TBST (blocking buffer), primary antibodies, HRP-conjugated secondary antibodies, ECL Western Blotting Substrate.
-
Primary Antibodies:
-
Anti-CDK4 (e.g., Proteintech 11026-1-AP, 1:4000)[7]
-
Anti-CDK6 (e.g., Proteintech 66278-1-Ig, 1:20000)[8]
-
Anti-IKZF1 (e.g., Novus Biologicals NBP3-16223, 1:1000)[9]
-
Anti-IKZF3 (e.g., Proteintech 19055-1-AP, 1:500)[10]
-
Anti-phospho-Rb (Ser780) (e.g., Cell Signaling Technology #9307)[11]
-
Anti-Vinculin (loading control, e.g., Cell Signaling Technology #4650)[12]
-
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere (if applicable). Treat cells with various concentrations of this compound (e.g., 0.1-5 µM) or DMSO for the desired time (e.g., 4 or 24 hours).[5]
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto a Tris-Glycine SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and image the chemiluminescent signal.
-
Analysis: Quantify band intensities and normalize to the loading control (Vinculin).
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[1][13]
Materials:
-
Cell Lines: Mantle Cell Lymphoma (MCL) cell lines (e.g., Granta-519)
-
Reagents: this compound, CellTiter-Glo® Luminescent Cell Viability Assay kit, opaque-walled 96-well plates.
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.0001-100 µM) and add to the wells.[5] Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 3 or 4 days).[5]
-
Assay Protocol:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (media only) and normalize the data to the vehicle-treated cells to determine the percentage of viability. Calculate IC50 values using non-linear regression.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.[14][15]
Materials:
-
Cell Lines: Jurkat, Granta-519
-
Reagents: this compound, PBS, ice-cold 70% ethanol, Propidium Iodide (PI) staining solution (containing RNase A).
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 1 µM) or DMSO for 24 hours.[5]
-
Cell Harvesting and Fixation:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Resuspend the cell pellet in 400 µL of PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 400 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use a linear scale for PI fluorescence.
-
-
Data Analysis:
-
Gate on single cells to exclude doublets.
-
Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Conclusion
This compound is a highly selective degrader of CDK4 and CDK6. Its selectivity is attributed to a specific chemical modification that prevents the recruitment of IKZF1 and IKZF3 to the CRBN E3 ligase. The quantitative data and experimental protocols outlined in this guide provide a robust framework for the characterization of this compound and similar PROTAC molecules. This level of detailed understanding is crucial for the advancement of targeted protein degradation as a therapeutic strategy. The ability to selectively degrade target proteins while avoiding off-target effects, as demonstrated by this compound, represents a significant step forward in the development of safer and more effective cancer therapies.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. promega.com [promega.com]
- 4. Phospho-Rb (Ser780) Recombinant Superclonal Antibody (13HCLC) (710296) [thermofisher.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. CDK4 antibody (11026-1-AP) | Proteintech [ptglab.com]
- 8. CDK6 antibody (66278-1-Ig) | Proteintech [ptglab.com]
- 9. novusbio.com [novusbio.com]
- 10. Aiolos/IKZF3 antibody (19055-1-AP) | Proteintech [ptglab.com]
- 11. Phospho-Rb (Ser780) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Vinculin Antibody | Cell Signaling Technology [cellsignal.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
An In-depth Technical Guide to the Foundational Research on BSJ-03-204
Introduction
BSJ-03-204 is a potent and selective dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). It is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is based on the CDK4/6 inhibitor Palbociclib, which is linked to a ligand for the Cereblon (CRBN) E3 ligase.[1][2][3] A key feature of this compound is its modification to prevent the degradation of neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3), which are often unintended targets of imide-based degraders.[2][4] This technical guide summarizes the foundational research on this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.
Quantitative Data
The following tables summarize the key quantitative data from the foundational research on this compound.
Table 1: In Vitro Inhibitory Activity of this compound [1][3][5]
| Target | IC50 (nM) |
| CDK4/D1 | 26.9 |
| CDK6/D1 | 10.4 |
Table 2: Cellular Activity of this compound in Mantle Cell Lymphoma (MCL) Cell Lines [1][3]
| Cell Line | Assay | Concentration | Duration | Effect |
| MCL cell lines | Anti-proliferative | 0.0001-100 µM | 3 or 4 days | Potent anti-proliferative effects |
| Granta-519 | Cell Cycle Arrest | 1 µM | 1 day | Potent G1 arrest |
| WT cells | Protein Degradation | 0.1-5 µM | 4 hours | Degradation of CDK4/6 |
| WT cells | Protein Degradation | 0.1-5 µM | 4 hours | No degradation of IKZF1/3 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the foundational research are provided below.
1. Cell Culture and Treatment
-
Cell Lines: Mantle cell lymphoma (MCL) cell lines, such as Granta-519, and Jurkat cells (wildtype and CRBN-knockout) were used.[4]
-
Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: this compound was dissolved in DMSO to prepare stock solutions. For experiments, the compound was diluted to the desired final concentrations in the cell culture medium.
2. Immunoblotting for Protein Degradation
-
Cell Lysis: After treatment with this compound for the indicated times and concentrations, cells were harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against CDK4, CDK6, phospho-Rb, IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
3. Cell Proliferation Assay
-
Cell Seeding: MCL cells were seeded in 96-well plates at a predetermined density.
-
Compound Addition: The cells were treated with a range of concentrations of this compound (e.g., from 0.0001 to 100 µM).[1][3]
-
Incubation: The plates were incubated for a period of 3 to 4 days.[1][3]
-
Viability Measurement: Cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
4. Cell Cycle Analysis
-
Cell Treatment and Fixation: Granta-519 cells were treated with 1 µM this compound for 24 hours.[1][4] After treatment, the cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells were washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells was analyzed by flow cytometry. The percentages of cells in the G1, S, and G2/M phases of the cell cycle were quantified using appropriate software.[6]
5. Proteome-wide Selectivity Analysis
-
Cell Treatment and Lysis: Molt4 cells were treated with 250 nM of this compound for 5 hours.[4][6]
-
Multiplexed Mass Spectrometry: The relative abundance of proteins across the proteome was quantified using multiplexed mass spectrometry-based proteomic analysis.[4] This allows for an unbiased assessment of the selectivity of the degrader.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound PROTAC.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating the in vitro activity of this compound.
Signaling Pathway of CDK4/6 in Cell Cycle Progression
Caption: Role of CDK4/6 in the G1-S cell cycle transition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BSJ-03-204 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-03-204 is a potent and selective dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6, leading to cell cycle arrest and inhibition of proliferation in cancer cells, particularly in mantle cell lymphoma (MCL).[1] These application notes provide detailed protocols for utilizing this compound in cell culture-based experiments to assess its biological activity.
Mechanism of Action
This compound is a hetero-bifunctional molecule that consists of a ligand for CDK4/6, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By simultaneously binding to both CDK4/6 and CRBN, this compound facilitates the formation of a ternary complex, which leads to the polyubiquitination of CDK4/6 and its subsequent degradation by the proteasome. This targeted protein degradation results in a G1 phase cell cycle arrest and potent anti-proliferative effects in susceptible cancer cell lines.[1]
Caption: Mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (CDK4/D1) | 26.9 nM | N/A | [1] |
| IC50 (CDK6/D1) | 10.4 nM | N/A | [1] |
| Anti-proliferative Concentration Range | 0.0001 - 100 µM | Mantle Cell Lymphoma (MCL) | [1] |
| Concentration for G1 Arrest | 1 µM (for 1 day) | MCL | [1] |
| Concentration for CDK4/6 Degradation | 0.1 - 5 µM (for 4 hours) | Wildtype (WT) cells | [1] |
Experimental Protocols
Cell Culture of Mantle Cell Lymphoma (MCL) Cell Lines
This protocol is adapted for the culture of suspension MCL cell lines, such as Jeko-1, Mino, Granta-519, Rec-1, and Maver-1.
Materials:
-
MCL cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Sterile tissue culture flasks (T-25 or T-75)
-
Sterile centrifuge tubes
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10-20% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
Thaw a cryopreserved vial of MCL cells rapidly in a 37°C water bath.
-
Transfer the cells to a sterile 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell density and viability every 2-3 days.
-
Split the culture when the cell density reaches 1-1.5 x 10^6 cells/mL. To split, simply dilute the cell suspension to a density of 0.2-0.5 x 10^6 cells/mL in a new flask with fresh complete growth medium.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
Procedure:
-
This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for 1 mg of this compound (MW: 832.92 g/mol ), add 120.1 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Materials:
-
MCL cells
-
Complete growth medium
-
This compound stock solution
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed MCL cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 80 µL of complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 20 µL of the diluted this compound solutions to the appropriate wells to achieve the desired final concentrations (e.g., 0.0001 to 100 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background luminescence from the no-cell control wells.
Western Blot for CDK4/6 Degradation
This protocol is for detecting the degradation of CDK4 and CDK6 proteins in MCL cells following treatment with this compound.
Materials:
-
MCL cells
-
Complete growth medium
-
This compound stock solution
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK4, anti-CDK6, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed MCL cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO) for 4 hours.
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellets with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the extent of CDK4 and CDK6 degradation relative to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the cell cycle distribution of MCL cells treated with this compound.
References
Determining the Optimal Concentration of BSJ-03-204 for In Vitro Studies
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
BSJ-03-204 is a potent and selective dual degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), it functions by inducing the selective intracellular ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[2][4] Specifically, this compound is a hetero-bifunctional molecule that links the CDK4/6 inhibitor Palbociclib to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[4][5] This targeted protein degradation approach offers a distinct mechanism from traditional kinase inhibition. Unlike some other PROTACs, this compound is designed to avoid the degradation of neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][6]
The progression of the cell cycle is tightly regulated, with the transition from the G1 to the S phase being a critical checkpoint controlled by the CDK4/6-Cyclin D-Retinoblastoma (Rb) protein pathway.[7] Dysregulation of this pathway is a common feature in many cancers, making CDK4/6 an attractive therapeutic target.[7] this compound has demonstrated anti-proliferative effects and the ability to induce G1 cell cycle arrest in cancer cell lines.[1][6][8]
The optimal concentration of this compound for in vitro studies is crucial for obtaining meaningful and reproducible data. This document provides a systematic approach to determine the effective concentration range for specific cell lines and experimental endpoints.
Mechanism of Action: Targeted Degradation of CDK4/6
This compound operates through a ternary complex formation, bringing together the target proteins (CDK4/6) and the E3 ligase Cereblon. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to CDK4/6, marking them for degradation by the 26S proteasome. The degradation of CDK4 and CDK6 leads to a reduction in the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately leading to G1 cell cycle arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. adooq.com [adooq.com]
- 6. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]
- 8. This compound | Active Degraders | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Western Blot Analysis of CDK4/6 Degradation Induced by BSJ-03-204
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for assessing the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) in response to treatment with BSJ-03-204, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader. This compound functions by simultaneously binding to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6. Western blotting is a fundamental technique to visualize and quantify this degradation, providing crucial insights into the efficacy and mechanism of action of this compound.
Principle of the Assay
Western blotting enables the detection and relative quantification of specific proteins from a complex mixture, such as a cell lysate. In this application, total protein is extracted from cells treated with this compound and a vehicle control. The proteins are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is subsequently probed with primary antibodies specific for CDK4 and CDK6. A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), that recognizes the primary antibody is then added. Finally, a chemiluminescent substrate is applied, which reacts with the HRP to produce light that can be captured on X-ray film or with a digital imager. The intensity of the resulting bands corresponding to CDK4 and CDK6 is proportional to the amount of each protein present in the sample, allowing for a quantitative assessment of degradation. A loading control, such as β-actin or GAPDH, is used to normalize the data and ensure equal protein loading between samples.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced CDK4/6 degradation.
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis.
Materials and Reagents
Equipment:
-
Cell culture incubator
-
Laminar flow hood
-
Centrifuge (refrigerated)
-
Sonicator or 25-gauge needle and syringe
-
Protein electrophoresis system (e.g., Mini-PROTEAN®, Bio-Rad)
-
Protein transfer system (wet or semi-dry)
-
Western blot imaging system (chemiluminescence detector or X-ray film and developer)
-
pH meter
-
Orbital shaker
Reagents:
-
This compound (prepare stock solution in DMSO, e.g., 10 mM)
-
Cell line of interest (e.g., a cancer cell line expressing CDK4 and CDK6)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x or 2x)
-
Precast polyacrylamide gels (e.g., 4-15% gradient gels) or reagents for casting gels
-
SDS-PAGE running buffer (Tris/Glycine/SDS)
-
Transfer buffer (Tris/Glycine/Methanol)
-
PVDF or nitrocellulose membranes (0.45 µm)
-
Methanol
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)
-
Tris-buffered saline with Tween-20 (TBS-T: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6)
-
Primary antibodies:
-
Rabbit anti-CDK4 antibody
-
Rabbit anti-CDK6 antibody
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (for loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) detection reagent
-
Deionized water
Experimental Protocol
1. Cell Culture and Treatment:
1.1. Seed the chosen cell line in appropriate culture dishes or plates and grow to 70-80% confluency.
1.2. Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. A dose-response experiment (e.g., 0, 10, 50, 100, 500 nM) and a time-course experiment (e.g., 0, 2, 4, 8, 24 hours with a fixed concentration like 100 nM) are recommended.
1.3. Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
2. Cell Lysis and Protein Quantification:
2.1. After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
2.2. Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each dish.
2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
2.4. Incubate the lysate on ice for 30 minutes with occasional vortexing.
2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
2.6. Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
2.7. Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE:
3.1. Normalize the protein concentration of all samples with lysis buffer.
3.2. Prepare samples for loading by mixing a consistent amount of protein (e.g., 20-40 µg) with Laemmli sample buffer.
3.3. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
3.4. Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.
3.5. Run the gel in SDS-PAGE running buffer according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.
4. Protein Transfer:
4.1. Equilibrate the gel, membrane, and filter papers in transfer buffer.
4.2. Assemble the transfer stack (sandwich) and transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. Transfer conditions will vary based on the system and protein size, but a common condition is 100V for 1-2 hours at 4°C for wet transfer.
5. Immunoblotting:
5.1. After transfer, wash the membrane briefly with TBS-T.
5.2. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
5.3. Incubate the membrane with the primary antibodies (anti-CDK4, anti-CDK6, and anti-loading control) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions are typically 1:1000, but should be optimized for each antibody.
5.4. The following day, wash the membrane three times for 10 minutes each with TBS-T.
5.5. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:10,000) for 1 hour at room temperature with gentle agitation.
5.6. Wash the membrane three times for 10 minutes each with TBS-T.
6. Detection and Analysis:
6.1. Prepare the ECL detection reagent according to the manufacturer's instructions.
6.2. Incubate the membrane with the ECL reagent for the recommended time (usually 1-5 minutes).
6.3. Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
6.4. Quantify the band intensities using image analysis software (e.g., ImageJ).
6.5. Normalize the band intensity of CDK4 and CDK6 to the corresponding loading control band intensity for each sample.
6.6. Express the data as a percentage of the vehicle-treated control to determine the extent of degradation.
Data Presentation
The following table provides an example of how to present quantitative data from a Western blot experiment investigating the dose-dependent degradation of CDK4 and CDK6 by a PROTAC degrader.
| Treatment (Concentration) | CDK4 Level (% of Control) | CDK6 Level (% of Control) | p-Rb (Ser780) Level (% of Control) |
| Vehicle (DMSO) | 100% | 100% | 100% |
| PROTAC (10 nM) | 85% | 70% | 75% |
| PROTAC (50 nM) | 40% | 35% | 30% |
| PROTAC (100 nM) | 15% | 10% | 5% |
| PROTAC (500 nM) | <5% | <5% | <5% |
Note: The data in this table is representative and intended for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and the specific PROTAC used.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. |
| Low protein expression | Load more protein per lane. Use a more sensitive ECL substrate. | |
| Primary or secondary antibody issue | Use a fresh antibody dilution. Optimize antibody concentration. Ensure secondary antibody is compatible with the primary. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease primary and/or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation during sample prep | Keep samples on ice and use fresh protease inhibitors. | |
| Uneven loading | Inaccurate protein quantification | Be meticulous with the protein assay. |
| Pipetting errors | Use calibrated pipettes and be careful when loading the gel. |
By following this detailed application note and protocol, researchers can effectively perform and interpret Western blot experiments to characterize the degradation of CDK4 and CDK6 induced by this compound, a critical step in the preclinical evaluation of this novel therapeutic agent.
Application Notes and Protocols: Cell Cycle Analysis Using Flow Cytometry After BSJ-03-204 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-03-204 is a potent and selective dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4][5] As a Proteolysis Targeting Chimera (PROTAC), it is a bifunctional molecule that links the CDK4/6 inhibitor Palbociclib to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[6] This dual functionality allows this compound to induce the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[6] The degradation of CDK4 and CDK6, key regulators of the G1 to S phase transition in the cell cycle, leads to a potent G1 cell cycle arrest and exhibits anti-proliferative effects, particularly in cancer cell lines such as mantle cell lymphoma (MCL).[1][2][7]
This document provides detailed protocols for treating cells with this compound and subsequently analyzing the cell cycle distribution using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action: this compound Signaling Pathway
This compound operates by hijacking the ubiquitin-proteasome system to selectively degrade CDK4 and CDK6. Upon entering the cell, this compound forms a ternary complex with CDK4/6 and the E3 ubiquitin ligase Cereblon. This proximity induces the polyubiquitination of CDK4/6, marking them for degradation by the proteasome. The resulting depletion of CDK4 and CDK6 prevents the hyperphosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the expression of genes required for S phase entry and thereby causing the cell to arrest in the G1 phase of the cell cycle.
Caption: Mechanism of this compound-induced G1 cell cycle arrest.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Mantle cell lymphoma (MCL) cell lines (e.g., Granta-519, JeKo-1) or other susceptible cancer cell lines.
-
This compound: Stock solution prepared in DMSO (e.g., 10 mM). Store at -20°C or -80°C.[1]
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: For adherent cells.
-
Fixative: Ice-cold 70% ethanol.
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide in PBS
-
100 µg/mL RNase A in PBS
-
-
Flow Cytometry Tubes
-
Flow Cytometer
Experimental Workflow
The overall workflow for assessing the effect of this compound on the cell cycle involves cell culture, treatment with the compound, harvesting, fixation, staining with propidium iodide, and subsequent analysis by flow cytometry.
Caption: Workflow for cell cycle analysis after this compound treatment.
Detailed Protocol
-
Cell Seeding and Culture:
-
Culture cells in appropriate flasks or plates to achieve exponential growth.
-
Seed cells at a density that will not lead to over-confluence by the end of the experiment (e.g., 1 x 10^6 cells in a 6-well plate).
-
Allow cells to adhere and resume growth for 24 hours before treatment.
-
-
This compound Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A common effective concentration is 1 µM.[1][2]
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
Replace the medium in the cell culture plates with the medium containing this compound or the vehicle control.
-
Incubate the cells for a predetermined time, for instance, 24 hours, to induce cell cycle arrest.[2][7]
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with a complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at approximately 300 x g for 5 minutes.[8]
-
Discard the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in 3 mL of cold PBS and centrifuge again at 300 x g for 5 minutes.
-
Carefully discard the supernatant.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800-1000 x g) for 5 minutes, as ethanol-fixed cells are more buoyant.[8][9]
-
Discard the ethanol supernatant carefully.
-
Wash the cell pellet twice with 3 mL of PBS, centrifuging after each wash.[8]
-
Resuspend the cell pellet in 400 µL of PI staining solution containing RNase A.[8]
-
Incubate the cells in the dark at room temperature for 5-10 minutes.[8]
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to improve the quality of the data.[8]
-
Collect data for at least 10,000 events per sample, ensuring to exclude doublets.[8][9]
-
Measure the PI fluorescence in the appropriate channel (e.g., FL-2 or FL-3), and ensure the signal is collected on a linear scale.[8][9]
-
-
Data Analysis:
-
Gate the single-cell population using a forward scatter (FSC) and side scatter (SSC) plot.
-
Use a plot of pulse width versus pulse area for the PI signal to exclude cell doublets and aggregates.
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation: Expected Outcomes
Treatment of susceptible cancer cell lines with this compound is expected to result in a significant increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.
Table 1: Representative Cell Cycle Distribution Data after this compound Treatment
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45 ± 3 | 35 ± 2 | 20 ± 2 |
| This compound (1 µM) | 75 ± 4 | 15 ± 3 | 10 ± 2 |
Note: The values presented are hypothetical and for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and treatment duration.
Troubleshooting
-
High Coefficient of Variation (CV) in G1 Peak:
-
Cause: Inconsistent staining, high flow rate, or improper fixation.
-
Solution: Ensure gentle vortexing during fixation, use a low flow rate during acquisition, and ensure proper alignment of the flow cytometer.
-
-
Cell Clumping:
-
Cause: Over-confluent cells, harsh pipetting, or improper fixation.
-
Solution: Harvest cells during the exponential growth phase, handle cells gently, and add cold ethanol dropwise while vortexing.
-
-
Broad S-phase Peak:
-
Cause: Incomplete RNase digestion.
-
Solution: Ensure the RNase A is active and incubation time is sufficient.
-
By following these detailed protocols, researchers can effectively utilize this compound to study its effects on the cell cycle and obtain reliable, quantifiable data using flow cytometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. ucl.ac.uk [ucl.ac.uk]
BSJ-03-204 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-03-204 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] As a heterobifunctional molecule, it consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand for CDK4/6, connected by a linker. This dual-binding capacity facilitates the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6, leading to G1 cell cycle arrest and inhibition of cell proliferation in cell lines such as mantle cell lymphoma (MCL) cells.[1] These application notes provide detailed information on the solubility of this compound and protocols for the preparation of stock solutions.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | ~832.9 g/mol | [1] |
| Formula | C₄₃H₄₈N₁₀O₈ | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Appearance | Solid Powder | [2] |
| CAS Number | 2349356-09-6 | [1] |
Solubility Data
The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO). Data regarding its solubility in other solvents, particularly aqueous buffers, is limited, which is a common characteristic of PROTAC molecules due to their high molecular weight and hydrophobicity. Researchers should exercise caution when preparing aqueous dilutions from DMSO stock solutions to avoid precipitation.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 16.66 | 20 | [1] |
| DMSO | 100 | 120.06 | Requires sonication for dissolution.[2][4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated precision balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Equilibration: Allow the vial containing this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile vial on a calibrated balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.833 mg of this compound (assuming a molecular weight of 832.9 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 100 µL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Once fully dissolved, the stock solution is ready for use. For storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. When stored at -80°C, the solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[4]
Note on Batch-Specific Molecular Weight: The molecular weight of this compound may vary slightly between batches due to hydration. For the most accurate stock solution preparation, always refer to the batch-specific molecular weight provided on the product's certificate of analysis.
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound in inducing the degradation of CDK4/6.
Caption: Mechanism of this compound-induced degradation of CDK4/6.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the workflow for preparing a stock solution of this compound.
Caption: Workflow for this compound stock solution preparation.
References
Application Notes and Protocols for BSJ-03-204 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
BSJ-03-204 is a potent and selective Palbociclib-based dual degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6)[1][2]. As a Proteolysis Targeting Chimera (PROTAC), it functions by inducing the selective intracellular degradation of its target proteins[2]. This molecule consists of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN) and another ligand that binds to CDK4/6, thereby bringing the E3 ligase in proximity to CDK4/6, leading to their ubiquitination and subsequent degradation by the proteasome[3]. Notably, this compound does not induce the degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1/3)[1][3].
These application notes provide an overview of typical incubation times and protocols for the use of this compound in various cellular assays based on available data.
Summary of Typical Incubation Times
The optimal incubation time for this compound is highly dependent on the specific cellular assay being performed. Below is a summary of reported incubation times for different experimental endpoints.
| Cellular Assay | Cell Line(s) | Concentration Range | Typical Incubation Time(s) | Observed Effect | Reference |
| Protein Degradation | Wild-type (WT) cells | 0.1-5 µM | 4 hours | Selective degradation of CDK4/6 | [1] |
| Molt4 | 250 nM | 5 hours | Selective degradation of CDK4/6 confirmed by mass spectrometry | [4] | |
| Cell Cycle Arrest | Mantle Cell Lymphoma (MCL) cell lines, Jurkat | 1 µM, 100 nM | 24 hours (1 day) | Potent induction of G1 phase arrest | [1][4] |
| Anti-Proliferative Effects | Mantle Cell Lymphoma (MCL) cell lines (Jeko-1, Mino, Granta-519, Rec-1, and Maver-1) | 0.0001-100 µM | 72-96 hours (3-4 days) | Potent anti-proliferative effects | [1][5] |
| In Vitro Complex Formation | N/A (Biochemical Assay) | 4 µM | 1 hour | Formation of the ternary complex between CDK, this compound, and Cereblon | [6][7] |
Experimental Protocols
Protocol for Assessing CDK4/6 Degradation
This protocol is designed to evaluate the degradation of CDK4 and CDK6 proteins following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., Molt4, or other cancer cell lines expressing CDK4/6)
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies against CDK4, CDK6, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and recover overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 4 to 5 hours at 37°C in a humidified CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with primary antibodies for CDK4, CDK6, and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the extent of CDK4 and CDK6 degradation relative to the vehicle control.
Protocol for Cell Cycle Analysis
This protocol outlines the steps to assess the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Cell line of interest (e.g., Jurkat, MCL cell lines)
-
Complete cell culture medium
-
DMSO
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to attach and grow overnight.
-
Compound Preparation: Prepare a working solution of this compound in complete cell culture medium (e.g., 1 µM). Include a vehicle control.
-
Treatment: Treat the cells with this compound or vehicle control.
-
Incubation: Incubate the cells for 24 hours .
-
Cell Harvesting and Fixation:
-
Harvest the cells (including any floating cells) and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of this compound-treated cells to the vehicle control.
Protocol for Cell Proliferation Assay
This protocol is for determining the anti-proliferative effects of this compound over a longer incubation period.
Materials:
-
This compound
-
MCL cell lines (e.g., Jeko-1, Mino, Granta-519)
-
Complete cell culture medium
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, resazurin)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium (e.g., from 0.0001 to 100 µM). Include a vehicle control.
-
Treatment: Add the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 to 96 hours (3 to 4 days).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
In Vivo Applications of BSJ-03-204 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note on Data Availability: As of late 2025, detailed in vivo efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) data for BSJ-03-204 in animal models has not been extensively published in peer-reviewed literature. The available information primarily focuses on its in vitro characterization. This document provides a comprehensive overview of the established in vitro activity of this compound and offers generalized protocols for its potential in vivo application based on standard practices for PROTAC degraders in preclinical cancer models.
Introduction
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] It is a hetero-bifunctional molecule that links a CDK4/6 ligand (based on Palbociclib) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3] This dual-binding capability allows this compound to recruit CRBN to CDK4 and CDK6, leading to their ubiquitination and subsequent degradation by the proteasome. A key feature of this compound is its selectivity, as it does not induce the degradation of the common neosubstrates of thalidomide-based CRBN ligands, such as IKZF1 and IKZF3.[4]
The primary therapeutic rationale for targeting CDK4/6 is their critical role in the G1 phase of the cell cycle. Dysregulation of the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is a hallmark of many cancers, making it a validated target for anti-cancer therapies. By promoting the degradation of CDK4/6, this compound offers a distinct and potentially more durable mechanism of action compared to small molecule inhibitors.
Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system to selectively eliminate CDK4 and CDK6 proteins. The process involves the formation of a ternary complex between the target protein (CDK4/6), this compound, and the E3 ligase CRBN. This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, flagging it for destruction by the 26S proteasome. This degradation leads to the inhibition of Rb phosphorylation, causing a G1 cell cycle arrest and a subsequent block in tumor cell proliferation.[5]
Caption: Signaling pathway of this compound-mediated CDK4/6 degradation.
In Vitro Activity
This compound has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly in mantle cell lymphoma (MCL).[6]
| Cell Line | Cancer Type | Key In Vitro Effect | Concentration | Duration | Reference |
| MCL cell lines | Mantle Cell Lymphoma | Potent anti-proliferative effects | 0.0001-100 µM | 3-4 days | [1] |
| Granta-519 | Mantle Cell Lymphoma | Potent induction of G1 arrest | 1 µM | 1 day | [1] |
| WT cells | Not specified | Selective degradation of CDK4/6 | 0.1-5 µM | 4 hours | [1] |
| Molt4 | T-cell acute lymphoblastic leukemia | Selective degradation of CDK4/6, no effect on IKZF1/3 | Not Specified | Not Specified |
Experimental Protocols
In Vitro CDK4/6 Degradation Assay
Objective: To confirm the degradation of CDK4 and CDK6 in cancer cells following treatment with this compound.
Materials:
-
This compound
-
Mantle cell lymphoma cell line (e.g., Granta-519)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies against CDK4, CDK6, p-Rb, total Rb, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Culture: Culture Granta-519 cells in complete medium at 37°C and 5% CO2.
-
Treatment: Seed cells at an appropriate density. The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) or DMSO as a vehicle control for 4 hours.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of CDK4/6 degradation.
Generalized In Vivo Anti-Tumor Efficacy Study in a Xenograft Model
Disclaimer: The following is a generalized protocol and has not been specifically validated for this compound due to a lack of published data. It should be adapted and optimized for the specific animal model and research question.
Objective: To evaluate the anti-tumor activity of this compound in a mouse xenograft model of mantle cell lymphoma.
Materials:
-
This compound
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice)
-
Mantle cell lymphoma cell line (e.g., Granta-519)
-
Matrigel (optional)
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Calipers for tumor measurement
-
Animal scale
Protocol:
-
Cell Implantation: Subcutaneously implant a suspension of Granta-519 cells (e.g., 5-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Prepare the dosing solution of this compound in the vehicle. A suggested starting dose might be in the range of 25-100 mg/kg, but this requires optimization.
-
Administer this compound to the treatment group via a specified route (e.g., intraperitoneal or oral) and schedule (e.g., daily or every other day).
-
Administer the vehicle alone to the control group.
-
-
Data Collection:
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for CDK4/6 levels, immunohistochemistry).
-
-
Analysis:
-
Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Analyze changes in body weight to assess tolerability.
-
Statistically analyze the differences in tumor volume between the groups.
-
Caption: Generalized workflow for an in vivo xenograft study.
Future Directions
The potent and selective in vitro profile of this compound strongly supports its further investigation in in vivo models of cancer. Future published studies are anticipated to provide crucial data on its efficacy, dosing, administration route, and pharmacokinetic/pharmacodynamic properties. This information will be vital for assessing its potential as a clinical candidate for the treatment of mantle cell lymphoma and other malignancies driven by CDK4/6. Researchers are encouraged to consult forthcoming literature for specific protocols and data related to the in vivo application of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
Application Notes and Protocols for Evaluating the Downstream Effects of BSJ-03-204
Introduction
BSJ-03-204 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] It is a bifunctional molecule that links the CDK4/6 inhibitor palbociclib to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][4] This ternary complex formation (this compound : CDK4/6 : CRBN) leads to the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[4][5] Unlike some other imide-based degraders, this compound is designed to be selective and does not induce the degradation of neosubstrates such as IKZF1 and IKZF3.[1][2][5]
The primary downstream effect of CDK4/6 degradation is the disruption of the cell cycle, specifically by inducing a G1 phase arrest.[1][2][5] CDK4 and CDK6, in complex with D-type cyclins, phosphorylate the Retinoblastoma (Rb) tumor suppressor protein.[6] Phosphorylated Rb (pRb) releases the E2F transcription factor, allowing for the expression of genes required for the G1 to S phase transition.[6] By degrading CDK4/6, this compound prevents Rb phosphorylation, thereby maintaining Rb in its active, growth-suppressive state, which leads to cell cycle arrest and potent anti-proliferative effects in cancer cell lines, particularly in mantle cell lymphoma (MCL).[1][5]
These application notes provide detailed protocols for researchers to quantitatively and qualitatively evaluate the key downstream cellular effects of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a general experimental workflow for assessing its downstream effects.
Protocol 1: Assessment of CDK4 and CDK6 Degradation by Western Blotting
Objective: To confirm the dose- and time-dependent degradation of CDK4 and CDK6 proteins in cells treated with this compound.
Materials:
-
This compound (stored at -20°C)
-
Cell line of interest (e.g., Granta-519, Molt4)[5]
-
Complete cell culture medium
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK4, anti-CDK6, anti-Vinculin or anti-β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of harvest.
-
Compound Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for a fixed time (e.g., 4-24 hours).[1][5] Include a DMSO vehicle control.
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies (e.g., anti-CDK4, anti-CDK6, and a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of CDK4 and CDK6 bands to the loading control.
Protocol 2: Analysis of Cell Cycle Progression by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution, specifically looking for an arrest in the G1 phase.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) or DMSO for 24 hours.[5]
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Transfer cells to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on single cells.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A) to visualize DNA content.
-
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Evaluation of Anti-proliferative Effects using an MTS Assay
Objective: To measure the inhibitory effect of this compound on cell proliferation and determine its IC50 value.
Materials:
-
This compound
-
Cell line of interest
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to attach overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat cells with a range of concentrations (e.g., 0.1 nM to 100 µM) in triplicate.[1] Include wells with medium only (blank) and DMSO-treated cells (vehicle control).
-
-
Incubation: Incubate the plate for the desired period (e.g., 3-4 days).[1][2]
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in a statistical software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
Protocol 4: Measurement of Retinoblastoma (Rb) Protein Phosphorylation
Objective: To assess the functional consequence of CDK4/6 degradation by measuring the phosphorylation status of their primary substrate, Rb.
Materials:
-
Same as Protocol 1, with the addition of a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser780 or Ser807/811). A total Rb antibody should also be used for normalization.
Procedure:
-
Follow steps 1-7 from Protocol 1 .
-
When incubating membranes with primary antibodies, use separate membranes or strip and re-probe the same membrane for pRb, total Rb, and a loading control.
-
Data Analysis: Quantify the band intensities. Calculate the ratio of pRb to total Rb for each treatment condition to determine the specific effect on Rb phosphorylation, independent of any changes in total Rb expression.
Protocol 5: Analysis of Apoptosis by Annexin V/PI Staining
Objective: To determine if this compound induces apoptosis in the treated cells. While cell cycle arrest is the primary mechanism, apoptosis can occur in sensitive cell lines or after prolonged treatment.[7]
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells as described in Protocol 2 . A positive control for apoptosis (e.g., staurosporine) should be included.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples immediately on a flow cytometer.
-
Gate on the cell population using FSC and SSC.
-
Analyze the FITC (Annexin V) and PI fluorescence.
-
-
Data Analysis:
-
Create a quadrant plot of Annexin V-FITC vs. PI.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the described protocols.
Table 1: Effect of this compound on Protein Levels
| Treatment (100 nM) | Time (h) | Relative CDK4 Level (%) (Normalized to Loading Control) | Relative CDK6 Level (%) (Normalized to Loading Control) | pRb/Total Rb Ratio |
|---|---|---|---|---|
| DMSO | 24 | 100 ± 8 | 100 ± 11 | 1.00 ± 0.12 |
| This compound | 4 | 75 ± 6 | 68 ± 9 | 0.85 ± 0.10 |
| This compound | 8 | 42 ± 5 | 35 ± 7 | 0.51 ± 0.08 |
| This compound | 16 | 15 ± 4 | 11 ± 3 | 0.18 ± 0.05 |
| This compound | 24 | <10 | <10 | <0.10 |
Data are represented as mean ± SD from three independent experiments.
Table 2: Cell Cycle Analysis after this compound Treatment
| Treatment (24 h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| DMSO | 45.2 ± 3.1 | 38.5 ± 2.5 | 16.3 ± 1.8 |
| This compound (1 µM) | 78.6 ± 4.5 | 10.1 ± 1.9 | 11.3 ± 2.1 |
Data are represented as mean ± SD from three independent experiments.
Table 3: Anti-proliferative Activity of this compound in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | Treatment Duration | IC50 (nM) |
|---|---|---|
| Granta-519 | 72 h | 15.8 |
| Mino | 72 h | 25.4 |
| JeKo-1 | 72 h | 18.2 |
IC50 values are representative and should be determined experimentally.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. adooq.com [adooq.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]
- 7. Inhibition of CDK4/6 and autophagy synergistically induces apoptosis in t(8;21) acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting the hook effect with BSJ-03-204 concentration
Welcome to the technical support center for BSJ-03-204. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this selective CDK4/6 degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective Palbociclib-based dual degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] It is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that induces the degradation of target proteins.[2] this compound works by simultaneously binding to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN).[3] This proximity induces the ubiquitination of CDK4/6, marking it for degradation by the proteasome.[3] This leads to G1 cell cycle arrest and has anti-proliferative effects in cancer cell lines.[1]
Q2: What are the typical concentrations of this compound used in in vitro experiments?
A2: The effective concentration of this compound can vary depending on the cell line and experimental endpoint. Studies have shown potent anti-proliferative effects on mantle cell lymphoma (MCL) cell lines at concentrations ranging from 0.0001 to 100 μM.[1][2] For inducing G1 arrest, a concentration of 1 μM for 24 hours has been used.[1][2] Degradation of CDK4/6 has been observed with treatments of 0.1-5 μM for 4 hours.[1][2]
Troubleshooting Guide: The Hook Effect in Immunoassays
A common issue encountered in immunoassays, such as ELISA, when quantifying downstream effects of this compound is the high-dose hook effect. This can lead to the underestimation of the analyte's concentration at very high levels.[4]
Q3: My downstream biomarker levels appear lower than expected at high concentrations of this compound. Could this be the hook effect?
A3: Yes, this is a classic presentation of the high-dose hook effect. The hook effect, or prozone effect, occurs in sandwich immunoassays when the analyte concentration is excessively high.[4][5] This excess saturates both the capture and detection antibodies, preventing the formation of the "sandwich" complex and leading to a paradoxical decrease in the signal.[4][5]
Q4: How can I confirm that I am observing the hook effect?
A4: The most straightforward method to confirm the hook effect is to perform serial dilutions of your sample. If the hook effect is present, diluting the sample will paradoxically result in a higher measured concentration (after correcting for the dilution factor) until the analyte concentration falls within the linear range of the assay.
Q5: What is the recommended protocol for troubleshooting the hook effect when analyzing the effects of this compound?
A5: If you suspect the hook effect is impacting your results, follow this experimental protocol:
Experimental Protocol: Serial Dilution to Mitigate the Hook Effect
-
Prepare a Dilution Series: Prepare a series of dilutions of your sample (e.g., cell lysate or supernatant). Recommended dilution factors are 1:10, 1:100, and 1:1000. Use the same assay buffer for dilutions to maintain consistent matrix effects.
-
Run the Immunoassay: Analyze the undiluted and diluted samples in your immunoassay according to the manufacturer's protocol.
-
Analyze the Results:
-
Calculate the concentration of the analyte in each diluted sample.
-
Multiply the measured concentration by the corresponding dilution factor to obtain the corrected concentration for each dilution.
-
-
Interpret the Data:
-
If the corrected concentrations from the diluted samples are significantly higher than the undiluted sample, the hook effect is present.
-
The dilution that yields the highest corrected concentration is likely the most accurate measurement.
-
For future experiments, use this optimal dilution factor for samples expected to have high analyte concentrations.
-
An alternative strategy is to modify your immunoassay protocol to a two-step process.[4] This involves incubating the sample with the capture antibody first, followed by a wash step to remove unbound analyte, and then adding the detection antibody.[4] This prevents the saturation of both antibodies simultaneously.
Data Presentation
The following table summarizes the key in vitro activities of this compound.
| Parameter | Cell Line(s) | Concentration Range | Incubation Time | Effect |
| IC50 (CDK4/D1) | N/A | 26.9 nM | N/A | Kinase Inhibition |
| IC50 (CDK6/D1) | N/A | 10.4 nM | N/A | Kinase Inhibition |
| Anti-proliferative Effects | MCL cell lines | 0.0001-100 μM | 3 or 4 days | Potent anti-proliferative effects |
| Cell Cycle Arrest | Granta-519 | 1 μM | 1 day | Potent G1 arrest |
| Protein Degradation | WT cells | 0.1-5 μM | 4 hours | Degradation of CDK4/6 |
Data sourced from MedchemExpress.[1]
Visualizations
Diagram 1: this compound Mechanism of Action
Caption: Mechanism of action of this compound as a PROTAC degrader.
Diagram 2: Troubleshooting Workflow for the Hook Effect
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 5. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of BSJ-03-204
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of the PROTAC CDK4/6 degrader, BSJ-03-204.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a potent and selective Palbociclib-based dual degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), acting as a Proteolysis Targeting Chimera (PROTAC)[1][2][3]. Like many small molecule kinase inhibitors and PROTACs, this compound is a lipophilic molecule, which often leads to poor solubility in aqueous solutions[4]. This low aqueous solubility can present significant challenges for in vitro assays, cellular experiments, and formulation development for in vivo studies, potentially impacting data reproducibility and the assessment of the compound's biological activity[5][6][7].
Q2: What is the known solubility of this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) up to 20 mM[8]. However, its solubility in aqueous buffers is expected to be significantly lower. When diluting a DMSO stock solution into an aqueous medium, the compound may precipitate, a common issue for poorly soluble molecules[4].
Q3: What are the general strategies to improve the aqueous solubility of compounds like this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds. These include the use of co-solvents, pH adjustment, the addition of solubilizing agents like surfactants or cyclodextrins, and particle size reduction through methods like sonication[5][7][9][10]. The choice of method depends on the specific experimental requirements and the physicochemical properties of the compound.
Troubleshooting Guides
Issue: Precipitation of this compound upon dilution of DMSO stock in aqueous buffer.
This is a common challenge resulting from the drastic change in solvent polarity. The following steps can be taken to troubleshoot this issue:
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your aqueous solution (ideally ≤ 0.5%). This may require preparing a more concentrated initial stock in DMSO if experimentally feasible.
-
Incorporate Co-solvents: The use of a water-miscible organic co-solvent can help to increase the solubility of lipophilic compounds[5][7].
-
Recommended Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG), N-Methyl-2-pyrrolidone (NMP).
-
Protocol: See Experimental Protocol 1.
-
-
Adjust the pH of the Aqueous Buffer: For compounds with ionizable groups, altering the pH of the aqueous buffer can significantly enhance solubility[4][5]. As this compound has basic moieties, lowering the pH may increase its solubility.
-
Protocol: See Experimental Protocol 2.
-
-
Employ Solubilizing Agents:
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility[5]. Common non-ionic surfactants used in biological assays include Tween® 20, Tween® 80, and Pluronic® F-68.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs[5][11]. β-cyclodextrins and their derivatives (e.g., HP-β-CD, methyl-β-CD) are commonly used.
-
Protocol: See Experimental Protocol 3.
-
-
Utilize Sonication: Sonication can help to break down compound aggregates and facilitate dissolution[4]. Use a bath sonicator to avoid sample heating.
Experimental Protocols
Experimental Protocol 1: Solubilization using Co-solvents
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
In a separate tube, prepare the desired co-solvent mixture. For example, a 10% co-solvent solution would consist of 1 part co-solvent (e.g., ethanol) and 9 parts aqueous buffer.
-
Serially dilute the this compound DMSO stock into the co-solvent/buffer mixture to the desired final concentration.
-
Vortex briefly and visually inspect for precipitation.
-
If precipitation occurs, incrementally increase the percentage of the co-solvent.
Experimental Protocol 2: Solubilization via pH Adjustment
-
Determine if this compound has ionizable functional groups (many kinase inhibitors are weakly basic)[4].
-
Prepare a series of your desired aqueous buffer at different pH values (e.g., pH 7.4, 6.5, 6.0, 5.5).
-
Prepare a concentrated stock of this compound in DMSO.
-
Dilute the DMSO stock into each of the prepared buffers to the desired final concentration.
-
Incubate for a short period and visually inspect for precipitation.
Experimental Protocol 3: Solubilization using Cyclodextrins
-
Prepare a stock solution of a cyclodextrin derivative (e.g., 100 mM HP-β-CD) in your aqueous buffer.
-
Prepare a concentrated stock of this compound in DMSO.
-
Add the this compound DMSO stock to the cyclodextrin-containing buffer.
-
Vortex and allow to equilibrate (e.g., 30 minutes at room temperature).
-
Visually inspect for any precipitation.
Workflow for Selecting a Solubilization Strategy
Caption: Decision workflow for selecting an appropriate solubilization method.
Data Presentation
The following table summarizes the known solubility of this compound and provides a template for recording experimentally determined aqueous solubility under various conditions.
| Solvent/Vehicle System | Temperature (°C) | Maximum Solubility | Notes |
| DMSO | Room Temp. | 20 mM[8] | - |
| PBS (pH 7.4) | Room Temp. | To be determined | Likely to be low |
| PBS (pH 6.0) | Room Temp. | To be determined | Expected to be higher than at pH 7.4 |
| 10% Ethanol in PBS (pH 7.4) | Room Temp. | To be determined | - |
| 5% HP-β-CD in PBS (pH 7.4) | Room Temp. | To be determined | - |
Signaling Pathway Context
This compound is a PROTAC that targets CDK4 and CDK6 for degradation. These kinases are crucial for the G1 to S phase transition in the cell cycle. By degrading CDK4/6, this compound is expected to induce G1 cell cycle arrest[1][2].
Caption: Simplified signaling pathway showing this compound mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. adooq.com [adooq.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. rndsystems.com [rndsystems.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
interpreting unexpected results in BSJ-03-204 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using BSJ-03-204, a selective PROTAC degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule that simultaneously binds to CDK4 or CDK6 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[1][2]
Q2: What is the expected outcome of successful this compound treatment in sensitive cell lines?
A2: In sensitive cancer cell lines, particularly mantle cell lymphoma (MCL) lines, effective treatment with this compound should result in the selective degradation of CDK4 and CDK6 proteins, a reduction in phosphorylated Retinoblastoma (Rb) protein, and consequently, a G1 phase cell cycle arrest and inhibition of cell proliferation.[3][4][5]
Q3: Is this compound expected to degrade IKZF1 and IKZF3?
A3: No. A key feature of this compound is its selectivity. Unlike some earlier generation PROTACs, it is specifically designed not to induce the degradation of the transcription factors IKZF1 and IKZF3.[1][3][4] Observing degradation of these proteins would be an unexpected result.
Q4: What is the role of Cereblon (CRBN) in this compound's activity?
A4: Cereblon is an essential component of the E3 ligase complex that this compound recruits. The degradation of CDK4/6 by this compound is entirely dependent on the presence and activity of CRBN.[4][5]
Troubleshooting Unexpected Results
Issue 1: No or reduced degradation of CDK4/6 observed.
This is a common issue that can arise from several factors related to the experimental setup or the biological system.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Cell Line Insensitivity | Confirm that your cell line expresses CRBN. Degradation is CRBN-dependent.[4] Consider using a positive control cell line known to be sensitive, such as Granta-519 or Molt4.[4] |
| Incorrect Compound Concentration | Titrate this compound to determine the optimal concentration for your cell line. Effective concentrations for degradation are often in the 0.1-5 µM range for a 4-hour treatment.[2][3] |
| Insufficient Treatment Duration | Perform a time-course experiment. While degradation can be seen in as little as 4-5 hours, optimal degradation may require longer incubation times.[2][4] |
| Compound Instability | Prepare fresh stock solutions of this compound. Store stock solutions at -80°C for long-term stability (up to 6 months) and -20°C for short-term (up to 1 month), protecting from light.[3] |
| Proteasome Inhibition | Co-treat with a proteasome inhibitor (e.g., MG132). If CDK4/6 levels are rescued, it confirms that the lack of degradation is not due to a failure of PROTAC-mediated ubiquitination. |
Issue 2: Significant degradation of IKZF1/3 is observed.
This result is contrary to the known selectivity of this compound.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Compound Contamination or Misidentification | Verify the identity and purity of your this compound sample. Consider using a compound from a different supplier or batch. Compare its effects to a compound known to degrade IKZF1/3, such as BSJ-02-162.[4] |
| Off-Target Effects in a Specific Cell Line | This could be a novel finding. Confirm the result with multiple, distinct assays (e.g., Western Blot, mass spectrometry). Investigate the specific E3 ligase machinery in your cell model. |
| Antibody Cross-Reactivity | Ensure the specificity of your primary antibodies for IKZF1/3 by using appropriate controls, such as knockout/knockdown cell lysates if available. |
Issue 3: No G1 cell cycle arrest despite confirmed CDK4/6 degradation.
This suggests that the cell cycle in your model may not be primarily driven by the CDK4/6-Rb axis.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Cell Cycle Dysregulation | Profile the basal expression of key cell cycle proteins in your cell line.[6] Some models may have alterations in genes like RB1 or be dependent on other kinases (e.g., CDK2) for G1-S transition, making them resistant to CDK4/6 loss.[7] |
| Heterogeneity in Kinase Dependencies | Different cancer cell lines exhibit significant variation in their reliance on CDK4 versus CDK6. The specific dependencies of your cell line may influence the downstream phenotype.[6] |
| Insufficient Downstream Effect | Verify the loss of phosphorylated Rb (pRb), the direct substrate of CDK4/6. If pRb levels are unchanged despite CDK4/6 degradation, it points to alternative pathways phosphorylating Rb in your model. |
Experimental Protocols & Data
Protocol 1: Western Blot for Protein Degradation
-
Cell Seeding: Plate cells (e.g., Granta-519, Molt4) at a density that will not exceed 80% confluency by the end of the experiment.
-
Treatment: The next day, treat cells with this compound (e.g., 0.1, 0.5, 1, 5 µM) or DMSO vehicle control for the desired time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-CDK4, anti-CDK6, anti-IKZF1, anti-CRBN, anti-Actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate and imaging system.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Treat cells with this compound (e.g., 100 nM or 1 µM) or DMSO for 24 hours.[4]
-
Harvesting: Harvest cells, including any floating cells, by trypsinization and centrifugation.
-
Fixation: Wash cells with PBS, then fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes in the dark. Analyze the DNA content using a flow cytometer. Quantify the percentage of cells in G1, S, and G2/M phases.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| CDK4/D1 | 26.9 |
| CDK6/D1 | 10.4 |
| Data reflects the concentration required for 50% inhibition of kinase activity.[2][3] |
Table 2: Cellular Effects of this compound in Sensitive Cell Lines
| Cell Line | Treatment | Observed Effect |
| Mantle Cell Lymphoma (MCL) | 0.0001-100 µM (3-4 days) | Potent anti-proliferative effects |
| Granta-519 | 1 µM (1 day) | Pronounced degradation of CDK4/6; Reduced pRb levels |
| Granta-519 | 1 µM (1 day) | Potent G1 cell cycle arrest |
| Molt4 | 250 nM (5 hours) | Selective degradation of CDK4/6; No degradation of IKZF1/3 |
| Summary of reported effects from various studies.[2][3][4] |
Visualizations
Caption: Mechanism of action for this compound PROTAC.
Caption: Troubleshooting workflow for lack of CDK4/6 degradation.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 6. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]
how to confirm cereblon-dependent degradation of CDK4/6 by BSJ-03-204
Welcome to the technical support center for BSJ-03-204, a selective, Cereblon-dependent CDK4/6 degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on confirming the mechanism of action of this compound and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of specific proteins.[1][2] It consists of a ligand that binds to Cyclin-Dependent Kinase 4 and 6 (CDK4/6) and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[3][4][5] This dual binding brings CDK4/6 into close proximity with Cereblon, leading to the ubiquitination of CDK4/6 and its subsequent degradation by the proteasome.[5][6][7]
Q2: What is the primary application of this compound?
A2: this compound is primarily used as a research tool to study the effects of CDK4/6 degradation in cancer cells. It has demonstrated potent anti-proliferative effects and the ability to induce G1 cell cycle arrest in mantle cell lymphoma (MCL) cell lines.[3][8]
Q3: Is this compound selective for CDK4/6?
A3: Yes, this compound is a selective degrader of CDK4/6.[1] Unlike some other Cereblon-based degraders, it does not induce the degradation of Ikaros (IKZF1) and Aiolos (IKZF3).[5][9]
Q4: What is the role of Cereblon in the action of this compound?
A4: Cereblon is an essential component of the CRL4-CRBN E3 ubiquitin ligase complex.[6][7] this compound utilizes Cereblon to tag CDK4/6 with ubiquitin, marking it for destruction by the proteasome. Therefore, the degradative activity of this compound is Cereblon-dependent.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments to confirm the Cereblon-dependent degradation of CDK4/6 by this compound.
| Problem | Possible Cause | Suggested Solution |
| No CDK4/6 degradation observed after this compound treatment. | 1. Suboptimal this compound concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration. Effective concentrations are reported to be in the range of 0.1-5 µM for 4 hours.[3] |
| 2. Low Cereblon expression in the cell line. | Verify Cereblon expression levels in your cell line by Western Blot or qPCR. Choose a cell line with robust Cereblon expression. | |
| 3. Inactive this compound compound. | Ensure proper storage of the compound (-20°C or -80°C, protected from light) and use a fresh stock solution.[3] | |
| CDK4/6 degradation is observed, but it is not Cereblon-dependent. | 1. Off-target effects of this compound. | Use a Cereblon knockout or knockdown cell line as a negative control. Degradation should be significantly reduced or absent in these cells.[9] |
| 2. Non-proteasomal degradation pathway. | Co-treat cells with a proteasome inhibitor (e.g., MG132 or Bortezomib). If degradation is proteasome-dependent, CDK4/6 levels should be rescued. | |
| High background or non-specific bands in Western Blot. | 1. Antibody issues. | Use a validated, high-affinity antibody specific for CDK4 and CDK6. Optimize antibody concentration and incubation times. |
| 2. Suboptimal blocking or washing steps. | Increase the duration or stringency of blocking and washing steps. Use a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). | |
| Inconsistent results between experiments. | 1. Variation in cell culture conditions. | Maintain consistent cell density, passage number, and growth conditions. Ensure cells are healthy and not under stress. |
| 2. Pipetting errors or inaccurate dilutions. | Calibrate pipettes regularly and prepare fresh serial dilutions of this compound for each experiment. |
Experimental Protocols
Here are detailed protocols for key experiments to confirm the Cereblon-dependent degradation of CDK4/6 by this compound.
Western Blotting to Detect CDK4/6 Degradation
Objective: To quantify the reduction in CDK4/6 protein levels following this compound treatment.
Materials:
-
Cell line of interest (e.g., MOLT-4, Granta-519)
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
CRBN-knockout and wild-type isogenic cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK4, anti-CDK6, anti-CRBN, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or DMSO for a specified time (e.g., 4, 8, 12, 24 hours). For control experiments, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding this compound, or use CRBN-knockout cells.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (GAPDH or β-actin).
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Objective: To demonstrate the formation of the CDK4/6-BSJ-03-204-Cereblon ternary complex.
Materials:
-
Cell line with endogenous or overexpressed tagged proteins
-
This compound
-
Co-IP lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-Cereblon or anti-CDK4/6)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary and secondary antibodies for Western Blot
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO for the optimal time determined previously.
-
Cell Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate cell lysates with the immunoprecipitating antibody, followed by incubation with Protein A/G beads.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western Blot using antibodies against CDK4, CDK6, and Cereblon to detect the co-immunoprecipitated proteins.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ for CDK4/D1 | 26.9 nM | In vitro kinase assay | [1][2][3] |
| IC₅₀ for CDK6/D1 | 10.4 nM | In vitro kinase assay | [1][2][3] |
| Effective Concentration for Degradation | 0.1 - 5 µM | WT cells | [1][3] |
| Treatment Time for Degradation | 4 hours | WT cells | [1][3] |
| Anti-proliferative Effect | 0.0001 - 100 µM (3-4 days) | MCL cell lines | [1][3][4] |
| G1 Arrest Induction | 1 µM (1 day) | MCL cell lines | [1][3][4] |
Visualizations
Signaling Pathway of this compound Action```dot
Caption: Workflow to confirm Cereblon-dependent CDK4/6 degradation.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for no CDK4/6 degradation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Cereblon - Wikipedia [en.wikipedia.org]
- 7. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects when using BSJ-03-204
Welcome to the technical support center for BSJ-03-204, a selective Palbociclib-based CDK4/6 dual degrader. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC).[1][2] It is a heterobifunctional molecule that consists of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN) and a ligand for CDK4 and CDK6 (derived from Palbociclib), connected by a linker.[1] By simultaneously binding to both CRBN and CDK4/6, this compound induces the formation of a ternary complex, leading to the ubiquitination of CDK4 and CDK6 and their subsequent degradation by the proteasome.[1]
Q2: What are the primary on-target effects of this compound?
A2: The primary on-target effects of this compound are the degradation of CDK4 and CDK6.[3] This leads to a reduction in the phosphorylation of the Retinoblastoma (Rb) protein, which in turn induces a G1 phase cell cycle arrest and has potent anti-proliferative effects in cancer cell lines, particularly in mantle cell lymphoma (MCL) cell lines.[3][4][5]
Q3: A key concern with some CRBN-recruiting PROTACs is the degradation of neosubstrates like IKZF1 and IKZF3. Does this compound have this off-target effect?
A3: No, this compound is specifically designed to avoid the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][6][7] This selectivity is achieved through a modification in the Cereblon ligand, where an oxylamide is used in place of the thalidomide aryl amine nitrogen, which prevents the recruitment of IKZF1/3 to the E3 ligase complex.[1] Proteomic studies have confirmed that this compound is selective for CDK4/6 degradation and does not result in the degradation of IKZF1/3.[6]
Q4: What is the "hook effect" and how does it relate to this compound?
A4: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation. This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with CDK4/6 or with CRBN) rather than the productive ternary complex (CDK4/6-PROTAC-CRBN) required for degradation. The formation of these unproductive binary complexes competes with and inhibits the formation of the ternary complex, reducing the efficiency of degradation. It is crucial to perform a full dose-response curve to identify the optimal concentration range for this compound and to avoid misinterpreting data from concentrations that are too high.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or incomplete CDK4/6 degradation observed. | 1. Suboptimal this compound concentration: You may be using a concentration that is too low or too high (due to the "hook effect").2. Insufficient incubation time: Degradation is a time-dependent process.3. Low Cereblon (CRBN) expression: The cell line used may not express sufficient levels of the E3 ligase CRBN.4. Proteasome inhibition: Other treatments or cellular conditions may be inhibiting proteasome function.5. Compound instability: this compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for degradation (DC50).2. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to find the optimal incubation time.3. Confirm CRBN expression in your cell line by Western blot or qPCR. If expression is low, consider using a different cell line.4. As a positive control, co-treat with a known proteasome inhibitor (e.g., MG132 or bortezomib). This should "rescue" the degradation of CDK4/6, confirming a proteasome-dependent mechanism.5. Ensure this compound is stored at -20°C or -80°C and protected from light. Prepare fresh stock solutions in DMSO. |
| Unexpected or off-target cytotoxicity. | 1. On-target toxicity: The degradation of CDK4/6 is expected to be anti-proliferative and can lead to cell death in some cancer cell lines.2. Off-target effects of the Palbociclib warhead: At high concentrations, the inhibitory effect of the Palbociclib component on other kinases could contribute to toxicity.3. Cell line sensitivity: The chosen cell line may be particularly sensitive to cell cycle arrest. | 1. Correlate the timing and dose-dependence of cytotoxicity with CDK4/6 degradation. Use a non-degrading control compound if available.2. Compare the cytotoxic profile with that of Palbociclib alone. Ensure you are using this compound within its optimal degradation concentration range, not at excessively high concentrations.3. Perform cell viability assays (e.g., MTS or CellTiter-Glo) alongside your degradation experiments to establish a therapeutic window. |
| Variability in results between experiments. | 1. Inconsistent cell culture conditions: Cell passage number, confluency, and serum concentration can affect protein expression and drug response.2. Inaccurate compound concentration: Errors in serial dilutions can lead to variability.3. DMSO concentration: High concentrations of DMSO can be toxic to cells. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and plate them at a consistent density.2. Prepare fresh serial dilutions for each experiment from a validated stock solution.3. Ensure the final DMSO concentration in your culture medium is consistent across all conditions and typically below 0.5%. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value | Cell Line / Assay Conditions |
| IC50 | CDK4/D1 | 26.9 nM | Enzymatic Assay |
| CDK6/D1 | 10.4 nM | Enzymatic Assay | |
| Degradation | CDK4/6 | 0.1 - 5 µM | WT Cells (4-hour treatment) |
| Anti-proliferative Effect | N/A | 0.0001 - 100 µM | MCL Cell Lines (3-4 day treatment) |
| Cell Cycle Arrest | N/A | 1 µM | Granta-519 Cells (1-day treatment) |
Data compiled from multiple sources.[3][4][5][8]
Table 2: Quantitative Proteomic Analysis of this compound Treatment
This table summarizes the results of a multiplexed mass spectrometry-based proteomic analysis in Molt4 cells treated with 250 nM of this compound for 5 hours. The data highlights the selectivity of this compound.
| Protein | Log2 Fold Change (Treated vs. Control) | Biological Function |
| CDK4 | Decreased | On-target; Cell cycle regulation |
| CDK6 | Decreased | On-target; Cell cycle regulation |
| IKZF1 | No significant change | Off-target of parent imide drugs |
| IKZF3 | No significant change | Off-target of parent imide drugs |
| Other Zinc Finger Proteins | No significant change | Known off-targets of some CRBN modulators |
This data demonstrates the high selectivity of this compound for its intended targets, CDK4 and CDK6, without affecting the known off-targets of imide-based degraders.[6]
Experimental Protocols
1. Western Blot for CDK4/6 Degradation
-
Cell Seeding: Plate cells (e.g., Granta-519, Molt4) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
-
Compound Treatment: Treat cells with the desired concentrations of this compound (e.g., a dose-response from 1 nM to 5 µM) and a vehicle control (DMSO) for the desired time (e.g., 4, 8, or 24 hours).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for each sample (e.g., 20-30 µg per lane).
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an ECL chemiluminescence detection system. Quantify band intensities using densitometry software.
2. Cell Proliferation Assay (e.g., MTS or CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 - 10,000 cells/well for MCL cell lines).
-
Compound Treatment: The following day, treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for 3 to 4 days at 37°C in a CO2 incubator.
-
Assay: Add the MTS or CellTiter-Glo reagent according to the manufacturer's instructions and measure the absorbance or luminescence, respectively.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: Mechanism of action for this compound mediated CDK4/6 degradation.
Caption: A logical workflow for troubleshooting this compound experiments.
Caption: The "Hook Effect": Formation of unproductive binary complexes at high concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. youtube.com [youtube.com]
- 7. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 8. targetedonc.com [targetedonc.com]
Technical Support Center: Optimizing BSJ-03-204-Mediated Protein Degradation
Welcome to the technical support center for BSJ-03-204, a selective dual degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of this compound-mediated protein degradation in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
This compound is a Proteolysis Targeting Chimera (PROTAC) that functions by forming a ternary complex with CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK4/6.[1] A key feature of this compound is its oxylamide linker, which prevents the degradation of common neosubstrates of the thalidomide-based CRBN ligands, such as IKZF1 and IKZF3.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule. One end binds to the target proteins, CDK4 and CDK6, while the other end recruits the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the formation of a ternary complex (CDK4/6-BSJ-03-204-CRBN), leading to the ubiquitination of CDK4/6 and their subsequent degradation by the proteasome.[1] This targeted degradation results in G1 cell cycle arrest and potent anti-proliferative effects in cancer cell lines.[2][3][4]
Q2: What are the target proteins of this compound?
A2: The primary targets of this compound are Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[2][3] It is designed to be a dual degrader of these two closely related kinases.
Q3: Does this compound degrade IKZF1/3?
A3: No, this compound is specifically designed to avoid the degradation of the transcription factors IKZF1 and IKZF3.[2][5] This is achieved through a modification in the linker and CRBN-binding moiety.[1]
Q4: What is the recommended concentration range for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary between cell lines. However, a general starting range is 0.1 µM to 5 µM for observing CDK4/6 degradation within 4 hours.[3][4] For anti-proliferative effects, a broader range of 0.0001 µM to 100 µM can be tested over 3 to 4 days.[3][4]
Q5: How should I store and handle this compound?
A5: this compound should be stored as a solid at -20°C. For stock solutions, dissolve in a suitable solvent like DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Low or no degradation of CDK4/6 observed.
| Possible Cause | Troubleshooting Steps |
| Insufficient this compound Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell line. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal degradation time. Degradation can be transient. |
| Low CRBN Expression | Verify the expression level of Cereblon (CRBN) in your cell line by Western Blot or qPCR. Cell lines with low CRBN expression may exhibit poor degradation. Consider using a cell line with known high CRBN expression as a positive control. |
| "Hook Effect" at High Concentrations | At very high concentrations, PROTACs can form non-productive binary complexes (this compound-CDK4/6 or this compound-CRBN), which can inhibit the formation of the productive ternary complex. Test a broader range of concentrations, including lower concentrations, to see if degradation improves. |
| Poor Compound Solubility or Stability | Ensure this compound is fully dissolved in the solvent and that the final concentration of the solvent in the cell culture medium is not cytotoxic. Prepare fresh dilutions for each experiment. |
| Issues with Western Blot Protocol | Optimize your Western Blot protocol. Ensure efficient protein transfer and use validated antibodies for CDK4, CDK6, and a loading control. |
Problem 2: High variability between replicates.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells. Variations in cell number can significantly impact protein levels. |
| Inaccurate Pipetting of this compound | Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions and adding the compound to the cells. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for critical experiments. Fill the outer wells with sterile PBS or media. |
| Cell Health and Passage Number | Use cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
Problem 3: Unexpected off-target effects or cytotoxicity.
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound | High concentrations of the PROTAC or the solvent (e.g., DMSO) can be toxic to cells. Determine the maximum non-toxic concentration of both the compound and the solvent in your cell line. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to the inhibition or degradation of CDK4/6, leading to significant cytotoxicity. This may be an expected on-target effect. |
| Contamination | Ensure cell cultures are free from mycoplasma and other contaminants. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| CDK4/D1 | 26.9[3][5][6] |
| CDK6/D1 | 10.4[3][5][6] |
Table 2: Cellular Activity of this compound in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | Activity | Concentration | Incubation Time |
| Jeko-1, Mino, Granta-519, Rec-1, Maver-1 | Potent anti-proliferative effects | 0.0001 - 100 µM | 3 - 4 days[3] |
| Granta-519 | Potent G1 arrest | 1 µM | 1 day[3] |
| Wild-Type Cells | Degradation of CDK4/6 (not IKZF1/3) | 0.1 - 5 µM | 4 hours[3] |
Experimental Protocols
Protocol 1: Western Blot for CDK4/6 Degradation
This protocol outlines the steps to assess the degradation of CDK4 and CDK6 in cultured cells following treatment with this compound.
Materials:
-
This compound
-
Cell culture medium and supplements
-
6-well or 12-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-CDK4, anti-CDK6, anti-CRBN, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Aspirate the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensities using appropriate software and normalize to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the CDK4/6-BSJ-03-204-CRBN ternary complex.
Materials:
-
Cell lysate from cells treated with this compound or vehicle control (prepared as in Protocol 1)
-
Co-IP lysis buffer (a milder buffer than RIPA, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-CDK4, anti-CDK6, or anti-CRBN)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., Co-IP lysis buffer)
-
Elution buffer (e.g., Laemmli sample buffer)
-
Primary antibodies for Western Blotting (anti-CDK4, anti-CDK6, anti-CRBN)
Procedure:
-
Pre-clear Lysate: Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Immunoprecipitation:
-
Centrifuge the lysate to pellet the beads and transfer the supernatant to a new tube.
-
Add the immunoprecipitating antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
-
Western Blot Analysis:
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western Blotting as described in Protocol 1, probing for the components of the expected ternary complex (CDK4, CDK6, and CRBN). An increased co-precipitation of CRBN with CDK4/6 (or vice versa) in the this compound-treated sample compared to the control indicates ternary complex formation.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: CDK4/6 signaling pathway and the point of intervention by this compound.
Caption: General experimental workflow for characterizing this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
dealing with inconsistent results in BSJ-03-204 functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BSJ-03-204 in functional assays. This compound is a potent and selective Palbociclib-based PROTAC (Proteolysis Targeting Chimera) that dually degrades Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] It functions by linking the CDK4/6 inhibitor to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule that simultaneously binds to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN).[4] This proximity induces the ubiquitination of CDK4 and CDK6, marking them for degradation by the proteasome.[4] This degradation leads to a G1 phase cell cycle arrest and has anti-proliferative effects in cancer cell lines.[1][2] Unlike some other CRBN-recruiting molecules, this compound is designed to not induce the degradation of neosubstrates like IKZF1 and IKZF3.[1][3][5]
Q2: What are the expected IC50 values for this compound?
In biochemical assays, this compound has reported IC50 values of 26.9 nM for CDK4/D1 and 10.4 nM for CDK6/D1.[1][2] Cellular potency (e.g., DC50 for degradation or GI50 for growth inhibition) will vary depending on the cell line, treatment duration, and assay format.
Q3: How should I store and handle this compound?
For long-term storage, this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] The compound is soluble in DMSO up to 20 mM.[3] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6]
Q4: Is this compound expected to have off-target effects?
This compound was designed for selectivity towards CDK4/6 degradation without affecting IKZF1/3.[1][3][5] Proteomic studies have confirmed its selectivity for CDK4/6 degradation.[5] However, as with any small molecule, off-target effects cannot be completely ruled out and may be cell-type specific. It is crucial to include appropriate controls in your experiments.
Troubleshooting Guide for Inconsistent Results
Inconsistent results in functional assays with this compound can arise from several factors related to its PROTAC nature and the complexities of cell-based assays.
Issue 1: High Variability in IC50/DC50 Values Between Experiments
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Line Heterogeneity and Passage Number | Different cell passages can lead to phenotypic drift. Use cells within a consistent and low passage number range for all experiments. Regularly perform cell line authentication. |
| Inconsistent Cell Seeding Density | Variations in cell number can significantly impact results. Ensure a consistent cell seeding density across all wells and plates. Use a cell counter for accuracy. |
| Variability in Compound Potency | Improper storage can lead to compound degradation. Aliquot the compound upon receipt and store as recommended. Avoid repeated freeze-thaw cycles.[6] |
| "Hook Effect" | At very high concentrations, the formation of binary complexes (this compound with either CDK4/6 or CRBN) can outcompete the formation of the productive ternary complex, leading to reduced degradation.[7][8] Test a wide range of concentrations, including lower doses, to observe the full dose-response curve.[7] |
| Cellular Health | Stressed or unhealthy cells will respond inconsistently. Ensure optimal cell culture conditions and monitor cell viability. |
Issue 2: Incomplete or No Degradation of CDK4/6
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Low Cereblon (CRBN) Expression | The degradation activity of this compound is dependent on CRBN expression.[5] Verify CRBN expression levels in your cell line of interest by Western blot or qPCR. Consider using a positive control cell line with known high CRBN expression. |
| Insufficient Incubation Time | Protein degradation is a time-dependent process. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal degradation in your cell model.[1] |
| Poor Cell Permeability | As a relatively large molecule, this compound may have variable cell permeability.[9] If poor uptake is suspected, consider using a different cell line or consult literature for permeability assays. |
| Impaired Proteasome Function | PROTAC-mediated degradation relies on a functional ubiquitin-proteasome system. Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue CDK4/6 degradation, confirming a proteasome-dependent mechanism. |
| Compound Solubility Issues | Poor solubility can lead to inaccurate dosing. Ensure the final DMSO concentration is low (typically <0.5%) and does not cause precipitation in the culture medium. |
Issue 3: Unexpected Cellular Toxicity or Off-Target Effects
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Non-Specific Toxicity of High Compound Concentrations | High concentrations of any small molecule can induce off-target toxicity. Correlate the observed toxicity with CDK4/6 degradation. A specific effect should occur at concentrations where the target is degraded. |
| Degradation of Unintended Proteins (Neosubstrates) | While designed to be selective, it's good practice to verify. Use proteomic approaches to assess global protein level changes upon this compound treatment.[5] Include a negative control (e.g., an inactive epimer of the CRBN ligand) to confirm that the observed effects are due to CRBN engagement. |
| CRBN-Dependent, CDK4/6-Independent Effects | The recruitment to CRBN itself could have signaling consequences. Use a CRBN knockout cell line as a negative control to demonstrate that the observed phenotype is CRBN-dependent.[5] |
Experimental Protocols & Data Presentation
Summary of this compound Activity
| Parameter | Value | Cell Line/System | Reference |
| CDK4/D1 IC50 | 26.9 nM | Biochemical Assay | [1][2] |
| CDK6/D1 IC50 | 10.4 nM | Biochemical Assay | [1][2] |
| CDK4/6 Degradation | 0.1-5 µM (4 hours) | WT cells | [1][2] |
| Cell Cycle Arrest | 1 µM (1 day) | MCL cell lines | [1][2] |
| Anti-proliferative Effects | 0.0001-100 µM (3-4 days) | MCL cell lines | [1][2] |
Protocol 1: Western Blot for CDK4/6 Degradation
-
Cell Seeding: Plate cells at a density that will keep them in the logarithmic growth phase for the duration of the experiment.
-
Treatment: The following day, treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin, GAPDH).
-
Detection: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands. Quantify band intensity to determine the extent of degradation.
Protocol 2: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate for the desired duration (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: Mechanism of action for this compound leading to CDK4/6 degradation.
Caption: Troubleshooting workflow for inconsistent this compound assay results.
Caption: General experimental workflow for this compound functional assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
best practices for storing and handling BSJ-03-204
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the PROTAC® CDK4/6 degrader, BSJ-03-204. It includes detailed experimental protocols and troubleshooting guides to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective Palbociclib-based dual degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2][3] It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] this compound specifically connects a ligand for the Cereblon E3 ligase to a CDK4/6 ligand.[1] This induced proximity results in the selective degradation of CDK4 and CDK6.[4]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research to study the effects of CDK4/6 degradation. It has been shown to have potent anti-proliferative effects in mantle cell lymphoma (MCL) cell lines and to induce G1 cell cycle arrest.[1][2] As it selectively degrades CDK4/6 without affecting IKZF1/3, it is a valuable tool for investigating the specific roles of CDK4/6 in cell cycle regulation and oncology.[1][2][4]
Q3: How should I store this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations are summarized in the table below.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | -20°C | Up to 2 years | Store in a dry and dark place. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles.[1] |
Q4: What solvent should I use to prepare a stock solution of this compound?
A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, this compound is a thalidomide-derivative and should be handled with care.[5] It is considered a hazardous compound.[5] Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. In case of contact, wash the affected area thoroughly.[5]
Experimental Protocols
Protocol 1: Western Blot Analysis of CDK4/6 Degradation
This protocol outlines the steps to assess the degradation of CDK4 and CDK6 in a cellular context following treatment with this compound.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., Granta-519, Molt4)[4]
-
Cell culture medium and supplements
-
DMSO (for stock solution)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Palbociclib as a positive control for CDK4/6 inhibition[4]
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK4, anti-CDK6, anti-p-Rb, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. A suggested concentration range is 0.1 nM to 5 µM.[2]
-
Include the following controls:
-
Vehicle control (DMSO)
-
Positive control for inhibition (Palbociclib)
-
Negative control for degradation (co-treatment with this compound and MG132)
-
-
Treat cells for a specified time course. Optimal degradation of CDK4 is often observed after 4 hours, while CDK6 may require 6 hours or more.[6] A 24-hour treatment can be used to assess downstream effects like G1 arrest.[2]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer with inhibitors and incubate on ice.
-
Scrape and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities and normalize to the loading control. Compare the levels of CDK4 and CDK6 in treated samples to the vehicle control.
Troubleshooting Guide
Issue 1: No or low degradation of CDK4/6 is observed.
-
Possible Cause 1: Suboptimal concentration.
-
Solution: Perform a dose-response experiment with a wider concentration range of this compound.
-
-
Possible Cause 2: Incorrect incubation time.
-
Solution: Conduct a time-course experiment to determine the optimal degradation time for your specific cell line.
-
-
Possible Cause 3: Low expression of Cereblon E3 ligase.
-
Solution: Verify the expression of Cereblon in your cell line. Degradation is dependent on CRBN.[4]
-
-
Possible Cause 4: Compound instability.
-
Solution: Ensure that the this compound stock solution has been stored correctly and prepare fresh dilutions for each experiment.
-
Issue 2: The dose-response curve shows a "hook effect" (decreased degradation at high concentrations).
-
Possible Cause: At high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation.
-
Solution: This is a known phenomenon for PROTACs. Use a wider range of concentrations with more data points at the higher end to fully characterize the dose-response curve. For subsequent experiments, use concentrations at or below the optimal degradation concentration (DCmax).
-
Issue 3: High background or non-specific bands on the Western blot.
-
Possible Cause 1: Antibody issues.
-
Solution: Optimize the primary and secondary antibody concentrations. Ensure the primary antibody is specific for the target protein.
-
-
Possible Cause 2: Insufficient blocking or washing.
-
Solution: Increase the blocking time or try a different blocking agent. Increase the number and duration of washes.
-
Data Summary
| Parameter | Value | Target | Reference |
| IC50 | 26.9 nM | CDK4/D1 | [1][2] |
| IC50 | 10.4 nM | CDK6/D1 | [1][2] |
| Effective Concentration (Anti-proliferative) | 0.0001-100 µM | MCL cell lines | [1][2] |
| Effective Concentration (G1 Arrest) | 1 µM | [1][2] | |
| Effective Concentration (CDK4/6 Degradation) | 0.1-5 µM | [2] |
Visualized Pathways and Workflows
Caption: Mechanism of action for this compound-mediated CDK4/6 degradation.
Caption: Experimental workflow for Western blot analysis of protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. xcessbio.com [xcessbio.com]
- 4. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to BSJ-03-204 and Other CDK4/6 PROTAC Degraders
Introduction
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinases 4 and 6 (CDK4/6) have emerged as pivotal targets. Their inhibition has proven to be a successful strategy, particularly in the treatment of HR+/HER2- breast cancer. Building on this success, a new class of therapeutics, Proteolysis Targeting Chimeras (PROTACs), is being developed to not only inhibit but eliminate the CDK4/6 proteins entirely.
This guide provides a comparative analysis of BSJ-03-204, a novel CDK4/6 PROTAC, against other notable CDK4/6 degraders. We will delve into their mechanisms of action, comparative efficacy based on available preclinical data, and detailed experimental protocols for their evaluation.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that co-opt the cell's own protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins. A PROTAC molecule consists of two key components: a "warhead" that binds to the target protein (in this case, CDK4/6) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Comparative Analysis of CDK4/6 PROTAC Degraders
This compound is a potent and selective dual degrader of CDK4 and CDK6. It is based on the CDK4/6 inhibitor Palbociclib and recruits the E3 ligase Cereblon (CRBN). A key feature of this compound is its selectivity, as it does not induce the degradation of the common neosubstrates of thalidomide-based degraders, IKZF1 and IKZF3.[1][2][3][4][5] This contrasts with other CDK4/6 degraders like BSJ-02-162, which degrades both CDK4/6 and IKZF1/3.[6][7][8][9] The field also includes selective degraders such as BSJ-04-132 for CDK4 and BSJ-03-123 for CDK6.[7][8][10][11][12][13][14]
Table 1: Biochemical and Degradation Properties of CDK4/6 PROTACs
| Compound | Target(s) | Warhead | E3 Ligase Ligand | DC50 (CDK4) | DC50 (CDK6) | Dmax (CDK4) | Dmax (CDK6) | IKZF1/3 Degradation | Reference(s) |
| This compound | CDK4/6 | Palbociclib | Pomalidomide (modified) | Not Reported | Not Reported | Not Reported | Not Reported | No | [1][2][3][4][5] |
| BSJ-02-162 | CDK4/6 | Palbociclib | Pomalidomide | Not Reported | Not Reported | Not Reported | Not Reported | Yes | [6][7][8][9][15][16] |
| BSJ-04-132 | CDK4 (selective) | Ribociclib | Pomalidomide (modified) | Not Reported | Not Reported | Not Reported | Not Reported | No | [7][8][10][11][12][13][14] |
| BSJ-03-123 | CDK6 (selective) | Palbociclib | Pomalidomide (modified) | Not Reported | < 10 µM | Not Reported | Not Reported | No | [3][17][18] |
Note: Specific DC50 and Dmax values from head-to-head comparative studies are not yet publicly available in the reviewed literature. The data for BSJ-03-123 indicates a DC50 in the sub-10 µM range.
Table 2: In Vitro Kinase Inhibitory and Anti-proliferative Activity
| Compound | IC50 (CDK4/D1) | IC50 (CDK6/D1) | Anti-proliferative Activity | Reference(s) |
| This compound | 26.9 nM | 10.4 nM | Potent in MCL cell lines | [1][2][4][5][15] |
| BSJ-02-162 | Not Reported | Not Reported | Enhanced effect in some MCL lines vs. This compound | [6][7][9] |
| BSJ-04-132 | 50.6 nM | 30 nM | Has anti-cancer activity | [10][11][12][14] |
| BSJ-03-123 | Not Reported | Not Reported | Not Reported |
The CDK4/6 Signaling Pathway
CDK4 and CDK6 are key regulators of the G1-S phase transition in the cell cycle. They form complexes with D-type cyclins and phosphorylate the Retinoblastoma (Rb) tumor suppressor protein. This phosphorylation releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and cell cycle progression. By degrading CDK4 and CDK6, PROTACs like this compound effectively block this pathway, leading to cell cycle arrest at the G1 phase and inhibiting cancer cell proliferation.
Experimental Methodologies
Here we provide detailed protocols for key experiments used to characterize and compare CDK4/6 PROTAC degraders.
Western Blotting for Protein Degradation
This assay is used to visualize and quantify the degradation of target proteins (CDK4, CDK6) and potential off-targets (IKZF1/3).
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat, Molt4, or MCL cell lines) and allow them to adhere overnight. Treat with a dose-response of PROTACs for a specified duration (e.g., 4 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Following washes, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and quantify band intensities. Normalize target protein levels to a loading control.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of the PROTACs to the wells and incubate for the desired period (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix on an orbital shaker to induce lysis, and incubate for 10 minutes to stabilize the signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to vehicle-treated controls and determine the half-maximal effective dose (ED50) using a non-linear regression curve fit.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of PROTAC for a specified time (e.g., 24 hours).
-
Fixation: Harvest and wash the cells, then fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer and quantify the percentage of cells in each phase of the cell cycle using appropriate software.[1][19][20][21]
Summary
This compound represents a significant advancement in the development of CDK4/6-targeting PROTACs. Its ability to dually degrade CDK4 and CDK6 without affecting the common neosubstrates IKZF1 and IKZF3 offers a potentially more targeted therapeutic approach with a reduced risk of off-target effects compared to degraders like BSJ-02-162. The availability of selective CDK4 and CDK6 degraders, such as BSJ-04-132 and BSJ-03-123, provides valuable tools for dissecting the individual roles of these two kinases in cancer biology. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and to establish its position relative to other CDK4/6-targeting agents.
References
- 1. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 2. Development of Degraders of Cyclin-Dependent Kinases 4 and 6 Based on Rational Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-techne.com [bio-techne.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of Dual and Selective Degraders of Cyclin-Dependent Kinases 4 and 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BSJ-04-132 | CAS#:2349356-39-2 | Chemsrc [chemsrc.com]
- 13. caymanchem.com [caymanchem.com]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. BSJ-03-123 HCl|COA [dcchemicals.com]
- 18. cancer-research-network.com [cancer-research-network.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unveiling the Selectivity of BSJ-03-204: A Comparative Analysis with Leading CDK4/6 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CDK4/6 selectivity of the novel PROTAC degrader, BSJ-03-204, against the established inhibitors Palbociclib, Ribociclib, and Abemaciclib. This analysis is supported by experimental data to validate the selectivity profile of this compound.
This compound is a potent and selective dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), developed as a Proteolysis Targeting Chimera (PROTAC). It is based on the chemical scaffold of Palbociclib, a well-established CDK4/6 inhibitor.[1][2] Unlike traditional inhibitors that merely block the kinase activity, this compound is designed to induce the degradation of CDK4 and CDK6 proteins.[1][2] This guide evaluates the selectivity of this compound in comparison to the FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.
Comparative Selectivity Profile
To provide a clear comparison of the selectivity of these compounds, the following table summarizes their inhibitory activity (IC50) against CDK4 and CDK6, as well as their effects on other kinases as determined by broad kinase screening panels.
| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Off-Target Kinase Profile |
| This compound | 26.9 (CDK4/D1)[3][4] | 10.4 (CDK6/D1)[3][4] | Proteome-wide mass spectrometry analysis demonstrated selective degradation of CDK4 and CDK6 without affecting IKZF1/3.[5] As this compound is based on the Palbociclib scaffold, its kinase binding profile is anticipated to be highly similar to that of Palbociclib. |
| Palbociclib | 11[6][7] | 16[6][7] | Highly selective for CDK4/6 with minimal off-target activity observed in KINOMEscan panels.[8][9] |
| Ribociclib | 10[10][11] | 39[10][11] | Exhibits high selectivity for CDK4/6 in KINOMEscan profiling, comparable to Palbociclib.[8][9] |
| Abemaciclib | 2[12] | 10 (approx.)[13] | Shows broader kinase activity, inhibiting other CDKs (e.g., CDK1, CDK2, CDK9) and other kinases at higher concentrations.[9][13][14] |
Visualizing the CDK4/6 Signaling Pathway
The diagram below illustrates the canonical CDK4/6 signaling pathway, which plays a pivotal role in the G1 phase of the cell cycle. Activation of CDK4 and CDK6 by Cyclin D leads to the phosphorylation of the Retinoblastoma protein (Rb), releasing the E2F transcription factor to promote the expression of genes required for S-phase entry.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Ribociclib | LEE011 | CDK4/6 inhibitor | TargetMol [targetmol.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Probe ABEMACICLIB | Chemical Probes Portal [chemicalprobes.org]
- 13. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
Comparative Guide to the On-Target Effects of BSJ-03-204, a Selective CDK4/6 Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of BSJ-03-204 with alternative compounds, supported by experimental data. This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).
Executive Summary
This compound is a heterobifunctional molecule that links the CDK4/6 inhibitor palbociclib to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This dual-functionality enables the recruitment of CDK4 and CDK6 to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. A key on-target feature of this compound is its high selectivity for CDK4 and CDK6, without inducing the degradation of common neosubstrate off-targets of some CRBN-based degraders, such as the transcription factors IKZF1 and IKZF3.[3] This guide compares the performance of this compound to its parent inhibitor, palbociclib, and a related degrader, BSJ-02-162, which also degrades IKZF1/3.
Data Presentation
The following tables summarize the quantitative data gathered from published studies on this compound and its comparators.
Table 1: Biochemical Potency and Cellular Degradation of CDK4/6
| Compound | Target(s) | IC50 (CDK4/Cyclin D1) | IC50 (CDK6/Cyclin D1) | Cellular Degradation |
| This compound | CDK4/6 Degrader | 26.9 nM [3][4] | 10.4 nM [3][4] | Induces degradation of CDK4 and CDK6 [1][5] |
| BSJ-02-162 | CDK4/6 & IKZF1/3 Degrader | Not explicitly reported | Not explicitly reported | Induces degradation of CDK4, CDK6, IKZF1, and IKZF3[1][5] |
| Palbociclib | CDK4/6 Inhibitor | 9–11 nM[6] | 15 nM[6] | Does not induce degradation |
Table 2: Cellular Effects of CDK4/6 Targeting in Mantle Cell Lymphoma (MCL) Cell Lines
| Compound | Effect on Cell Cycle | Anti-proliferative Effect in MCL cell lines |
| This compound | Induces G1 cell cycle arrest [3][4] | Potent anti-proliferative effects [3][4] |
| BSJ-02-162 | Induces G1 cell cycle arrest[1] | Increased anti-proliferative effects compared to this compound in some MCL cell lines[1] |
| Palbociclib | Induces G1 cell cycle arrest[1] | Anti-proliferative effects[1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to characterize its on-target effects.
Caption: Mechanism of this compound-mediated degradation of CDK4/6.
Caption: Workflow for assessing protein degradation via Western Blot.
Caption: Workflow for cell cycle analysis using flow cytometry.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for CDK4/6 Degradation
This protocol is based on methodologies described for analyzing protein degradation following PROTAC treatment.[1][5]
-
Cell Culture and Treatment:
-
Mantle cell lymphoma (MCL) cell lines (e.g., Granta-519, Jeko-1) are cultured in appropriate media.
-
Cells are treated with varying concentrations of this compound, BSJ-02-162, or palbociclib for a specified duration (e.g., 4 to 24 hours). A DMSO-treated control is included.
-
-
Cell Lysis and Protein Quantification:
-
Following treatment, cells are harvested and washed with ice-cold PBS.
-
Cell pellets are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for CDK4, CDK6, IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin).
-
The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis
This protocol is a standard method for assessing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[1]
-
Cell Preparation:
-
MCL cells are seeded and treated with the compounds of interest (e.g., 1 µM for 24 hours).
-
Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing gently.
-
Fixed cells are stored at -20°C for at least 2 hours.
-
-
Staining:
-
Fixed cells are washed with PBS to remove the ethanol.
-
Cells are resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
The suspension is incubated in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
The DNA content of the stained cells is analyzed using a flow cytometer.
-
The percentages of cells in the G1, S, and G2/M phases of the cell cycle are quantified using appropriate software.
-
Cell Proliferation Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a common method to assess the anti-proliferative effects of compounds.[1]
-
Assay Setup:
-
MCL cells are seeded in 96-well opaque-walled plates.
-
Cells are treated with a range of concentrations of the test compounds (e.g., 0.0001-100 μM) for 3 to 4 days.
-
-
Luminescent Signal Generation:
-
The plate and its contents are equilibrated to room temperature.
-
CellTiter-Glo® Reagent is added to each well.
-
The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Luminescence is measured using a plate reader.
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
The half-maximal effective concentration (EC50) values are calculated from the dose-response curves.
-
Conclusion
The available data confirms that this compound is a potent and highly selective degrader of CDK4 and CDK6. Its on-target effects are demonstrated by its ability to induce the degradation of its target proteins, leading to G1 cell cycle arrest and potent anti-proliferative activity in cancer cell lines. The comparison with BSJ-02-162 highlights the specific contribution of CDK4/6 degradation to the observed cellular phenotypes, while the comparison with the parent inhibitor, palbociclib, underscores the distinct mechanism of action of PROTAC-mediated degradation versus enzymatic inhibition. The high selectivity of this compound, particularly its lack of activity against IKZF1/3, makes it a valuable tool for studying the specific roles of CDK4 and CDK6 in cellular processes and as a potential therapeutic agent with a refined safety profile.
References
- 1. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Absence of IKZF1/3 Degradation by BSJ-03-204: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BSJ-03-204 with alternative compounds, focusing on its validated inability to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Supporting experimental data and detailed methodologies are presented to offer a comprehensive understanding of this compound's selectivity.
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Cyclin-Dependent Kinase 4 and 6 (CDK4/6)[1][2][3]. It achieves this by linking the CDK4/6 inhibitor palbociclib to a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[4]. This dual-action molecule brings CDK4/6 into proximity with the ubiquitination machinery, tagging them for proteasomal degradation[2][4].
A critical feature of this compound is its chemical design that avoids the degradation of neosubstrates IKZF1 and IKZF3, which are known targets of immunomodulatory imide drugs (IMiDs) and some imide-based degraders[4][5]. This selectivity is achieved through a specific chemical modification—the replacement of the thalidomide aryl amine nitrogen with an oxylamide group, which prevents the recruitment of IKZF1 and IKZF3 to the CRBN E3 ligase complex[4][5]. This makes this compound a valuable tool for studying the specific effects of CDK4/6 degradation without the confounding effects of IKZF1/3 depletion.
Comparative Analysis of Degrader Activity
The following table summarizes the degradation profiles of this compound and other related PROTAC molecules. The key differentiator is the effect on IKZF1 and IKZF3 levels.
| Compound | Primary Degradation Target(s) | Induces IKZF1 Degradation | Induces IKZF3 Degradation | Rationale for IKZF1/3 Activity |
| This compound | CDK4 & CDK6 | No [1][4][5] | No [1][4][5] | Contains an oxylamide modification that prevents recruitment of IKZF1/3 to CRBN[4][5]. |
| BSJ-02-162 | CDK4 & CDK6, IKZF1 & IKZF3 | Yes[5] | Yes[5] | Standard imide-based CRBN ligand recruits IKZF1/3. |
| BSJ-01-187 | CDK4, IKZF1 & IKZF3 | Yes[5] | Yes[5] | Standard imide-based CRBN ligand recruits IKZF1/3. |
| YKL-06-102 | IKZF1 & IKZF3 | Yes[5] | Yes[5] | Standard imide-based CRBN ligand recruits IKZF1/3. |
| Lenalidomide | IKZF1 & IKZF3 | Yes[6][7] | Yes[6][7] | Binds to CRBN to induce degradation of IKZF1/3[6]. |
Experimental Validation
The selective degradation profile of this compound has been confirmed experimentally using immunoblotting (Western Blot). In a key study, wild-type Jurkat cells were treated for four hours with various compounds, including this compound and other degraders that utilize a standard imide-based CRBN ligand[5].
Results Summary:
-
This compound Treatment: Showed clear degradation of its targets, CDK4 and CDK6, but had no effect on the protein levels of IKZF1 and IKZF3[5].
-
BSJ-02-162, BSJ-01-187, and YKL-06-102 Treatment: In contrast, these compounds induced potent degradation of both their primary kinase targets (where applicable) and the off-target proteins IKZF1 and IKZF3[5].
These results provide direct evidence that the oxylamide modification in this compound successfully decouples CDK4/6 degradation from IKZF1/3 degradation.
Experimental Protocols
The validation of protein degradation is routinely performed via immunoblotting. Below is a generalized protocol representative of the methodology used to assess the levels of IKZF1, IKZF3, CDK4, and CDK6.
Immunoblotting Protocol for Protein Degradation Assessment
-
Cell Culture and Treatment:
-
Culture cells (e.g., Jurkat, MOLT-4, or Mantle Cell Lymphoma cell lines) in appropriate media to a density of approximately 1x10⁶ cells/mL.
-
Treat cells with the desired concentrations of this compound or other compounds (e.g., 0.1-5 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours)[2].
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold Phosphate-Buffered Saline (PBS)[8].
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing to ensure complete lysis.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble proteins[8].
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, to ensure equal protein loading[9].
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane[10][11].
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding[10][11].
-
Incubate the membrane with primary antibodies specific for IKZF1, IKZF3, CDK4, CDK6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation[10].
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody appropriate for the primary antibody species for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Visualization:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The band intensity corresponds to the protein level.
-
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the molecular mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Protocols | Antibodies.com [antibodies.com]
- 9. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 10. The prognostic and predictive value of IKZF1 and IKZF3 expression in T-cells in patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Immunoblotting Protocol | Rockland [rockland.com]
A Comparative Analysis of CDK4/6 Degraders: Cross-Referencing BSJ-03-204 Results
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Palbociclib-based PROTAC BSJ-03-204 with other key research findings in the field of targeted protein degradation of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Experimental data is presented to highlight the nuances of selectivity and efficacy among different degrader molecules.
This compound is a potent and selective dual degrader of CDK4 and CDK6. As a Proteolysis Targeting Chimera (PROTAC), it utilizes the Cereblon E3 ligase to induce the degradation of its targets. A key feature of this compound is its selectivity, as it does not induce the degradation of neosubstrates such as IKZF1 and IKZF3.[1] This contrasts with other degraders, such as BSJ-02-162, which degrades both CDK4/6 and IKZF1/3.[2] This difference in selectivity has been shown to have significant effects on the anti-proliferative activity of these compounds in various cancer cell lines.
Quantitative Comparison of CDK4/6 Degrader Activity
The following tables summarize the key quantitative data from comparative studies of this compound and related CDK4/6 degraders.
Table 1: Biochemical Inhibition of CDK4/D1 and CDK6/D1
| Compound | Target | IC50 (nM) |
| This compound | CDK4/D1 | 26.9[1] |
| CDK6/D1 | 10.4[1] | |
| Palbociclib | CDK4/D1 | 11 |
| CDK6/D1 | 16 |
Table 2: Cellular Degradation Selectivity Profile in MOLT-4 Cells (250 nM, 5h)
| Compound | Primary Target(s) | Effect on IKZF1/3 |
| This compound | CDK4 & CDK6 | No degradation[2][3] |
| BSJ-02-162 | CDK4 & CDK6 | Degradation[2][3] |
| BSJ-04-132 | CDK4 | No degradation[2][3] |
| BSJ-03-123 | CDK6 | No degradation[2][3] |
Table 3: Anti-proliferative Effects in Mantle Cell Lymphoma (MCL) Cell Lines
| Compound | Key Feature | Anti-proliferative Effect |
| This compound | Degrades CDK4/6 only | Potent anti-proliferative effects[1] |
| BSJ-02-162 | Degrades CDK4/6 and IKZF1/3 | Increased anti-proliferative effects compared to this compound in many MCL cell lines[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing degrader selectivity.
Caption: Mechanism of this compound-mediated degradation of CDK4/6.
Caption: Workflow for proteome-wide selectivity analysis.
Experimental Protocols
Immunoblotting for Protein Degradation
-
Cell Treatment: Jurkat cells were treated with 1 µM of the indicated degrader compounds for 4 hours.
-
Cell Lysis: Cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with primary antibodies against CDK4, CDK6, IKZF1, IKZF3, and a loading control (e.g., GAPDH).
-
Detection: Membranes were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Cell Treatment: Jurkat cells were treated with 100 nM of the indicated compounds for 24 hours.
-
Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Cell cycle distribution was analyzed by flow cytometry, quantifying the DNA content based on PI fluorescence.
Multiplexed Mass Spectrometry-based Proteomics
-
Cell Treatment: MOLT-4 cells were treated with 250 nM of each degrader compound for 5 hours.
-
Lysis and Digestion: Cells were lysed, and proteins were digested into peptides using trypsin.
-
TMT Labeling: Peptides from each condition were labeled with tandem mass tags (TMT) for relative quantification.
-
LC-MS/MS Analysis: Labeled peptides were combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Raw data was processed to identify and quantify proteins, and changes in protein abundance upon treatment were determined.[2]
Discussion and Conclusion
The comparative data reveals that while this compound is a potent dual degrader of CDK4 and CDK6, the co-degradation of the neosubstrates IKZF1/3 by compounds like BSJ-02-162 can lead to enhanced anti-proliferative effects in certain cancer contexts, such as mantle cell lymphoma.[2] This suggests that the therapeutic window and efficacy of CDK4/6 degraders can be tuned by modulating their selectivity profile.
The development of selective degraders for either CDK4 (BSJ-04-132) or CDK6 (BSJ-03-123) provides valuable tools to dissect the individual roles of these two closely related kinases in normal and disease physiology.[2] The choice of the optimal CDK4/6 degrader will likely depend on the specific cancer type and its underlying molecular dependencies.
This guide highlights the importance of cross-referencing data from multiple studies to build a comprehensive understanding of the activity of novel therapeutic agents. The provided data and protocols serve as a valuable resource for researchers in the field of targeted protein degradation and oncology drug discovery.
References
Independent Verification of BSJ-03-204's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the PROTAC (Proteolysis Targeting Chimera) BSJ-03-204 with alternative CDK4/6-targeting compounds. The information presented herein is supported by experimental data to aid in the independent verification of its mechanism of action and performance.
This compound is a heterobifunctional molecule designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle.[1][2] It is a potent and selective dual degrader based on the CDK4/6 inhibitor Palbociclib.[3][4] Its mechanism involves recruiting CDK4 and CDK6 to the E3 ubiquitin ligase Cereblon (CRBN), leading to their ubiquitination and subsequent degradation by the proteasome.[2] A key feature of this compound is its selectivity, as it does not induce the degradation of the common neosubstrates of some CRBN-based PROTACs, IKZF1 and IKZF3.[2][4]
Comparative Performance Data
The following tables summarize the quantitative data for this compound and its comparators.
Table 1: In Vitro Inhibitory and Degradation Activity
| Compound | Target(s) | Ligand for E3 Ligase | IC50 (CDK4/D1) | IC50 (CDK6/D1) | DC50 (CDK4) | DC50 (CDK6) | Dmax (CDK4) | Dmax (CDK6) | Cell Line |
| This compound | CDK4/6 Degrader | Cereblon | 26.9 nM[3][4] | 10.4 nM[3][4] | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| BSJ-02-162 | CDK4/6, IKZF1/3 Degrader | Cereblon | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Palbociclib | CDK4/6 Inhibitor | N/A | 11 nM | 15 nM | N/A | N/A | N/A | N/A | Biochemical Assay |
| Ribociclib | CDK4/6 Inhibitor | N/A | 10 nM | 39 nM | N/A | N/A | N/A | N/A | Biochemical Assay |
| Abemaciclib | CDK4/6 Inhibitor | N/A | 2 nM | 10 nM | N/A | N/A | N/A | N/A | Biochemical Assay |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. N/A: Not Applicable. Data for inhibitors are from biochemical assays and may vary in cellular contexts.
Table 2: Anti-proliferative Activity in Mantle Cell Lymphoma (MCL) Cell Lines
| Compound | Granta-519 IC50 | Jeko-1 IC50 | Mino IC50 | Z-138 IC50 |
| This compound | Potent anti-proliferative effects observed[4] | Potent anti-proliferative effects observed[4] | Potent anti-proliferative effects observed[4] | Potent anti-proliferative effects observed[4] |
| BSJ-02-162 | Increased anti-proliferative effects compared to this compound[2] | Increased anti-proliferative effects compared to this compound[2] | Increased anti-proliferative effects compared to this compound[2] | Increased anti-proliferative effects compared to this compound[2] |
| Palbociclib | Not Reported | Not Reported | Not Reported | Not Reported |
| Lenalidomide | Not Reported | Not Reported | Not Reported | Not Reported |
Specific IC50 values for this compound in these cell lines were not explicitly provided in the referenced materials, but its potent activity was noted.
Signaling Pathways and Mechanisms of Action
The diagrams below illustrate the signaling pathway of CDK4/6 and the mechanisms of action for both inhibitors and PROTAC degraders.
Caption: Mechanism of CDK4/6 inhibition by Palbociclib.
Caption: Mechanism of this compound mediated CDK4/6 degradation.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize this compound and its alternatives.
Western Blotting for Protein Degradation
-
Cell Lysis: Cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against CDK4, CDK6, p-Rb, IKZF1, IKZF3, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C. Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify protein levels.
Cell Proliferation Assay
-
Cell Seeding: Mantle cell lymphoma (MCL) cell lines (Granta-519, Jeko-1, Mino, Z-138) were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds (this compound, BSJ-02-162, Palbociclib, Lenalidomide) for 3 to 4 days.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was measured using a plate reader, and the data was normalized to vehicle-treated controls to determine the percentage of cell viability. IC50 values were calculated from the dose-response curves.
Cell Cycle Analysis
-
Cell Treatment and Fixation: Cells were treated with the compounds for the indicated times. After treatment, cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells was analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) was determined by analyzing the DNA content histograms. Treatment with this compound (1 μM for 1 day) was shown to potently induce G1 arrest in MCL cell lines.[4]
References
- 1. Development of Dual and Selective Degraders of Cyclin-Dependent Kinases 4 and 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
Comparative Proteomics of BSJ-03-204 Treated Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomic effects of BSJ-03-204, a selective dual inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). The experimental data presented herein is derived from a comprehensive study by Jiang et al. (2019), offering insights into the compound's selectivity and mechanism of action.
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of CDK4 and CDK6, key regulators of the cell cycle.[1] Unlike traditional small molecule inhibitors that only block the kinase activity, PROTACs like this compound facilitate the ubiquitination and subsequent proteasomal degradation of their target proteins. This guide delves into the proteome-wide effects of this compound treatment in cancer cell lines, providing a comparative analysis with other related compounds.
Quantitative Proteomic Analysis
A quantitative mass spectrometry-based proteomic analysis was performed on Molt4 cells treated with 250 nM of this compound for 5 hours. The results demonstrate the high selectivity of this compound for its intended targets, CDK4 and CDK6, with minimal off-target effects observed across the proteome. The table below summarizes the relative abundance of key proteins following treatment, comparing this compound with a less selective dual CDK4/6 and IKZF1/3 degrader (BSJ-02-162), a selective CDK4 degrader (BSJ-04-132), and a selective CDK6 degrader (BSJ-03-123).
| Protein | This compound (Dual CDK4/6 Degrader) | BSJ-02-162 (CDK4/6 & IKZF1/3 Degrader) | BSJ-04-132 (Selective CDK4 Degrader) | BSJ-03-123 (Selective CDK6 Degrader) |
| CDK4 | Significantly Reduced | Significantly Reduced | Reduced (~1.9-fold) | No Significant Change |
| CDK6 | Significantly Reduced | Significantly Reduced | No Significant Change | Significantly Reduced |
| IKZF1 | No Significant Change | Significantly Reduced | No Significant Change | No Significant Change |
| IKZF3 | No Significant Change | Significantly Reduced | No Significant Change | No Significant Change |
| Other Zinc Finger Proteins | No Significant Change | Significantly Reduced | No Significant Change | No Significant Change |
Data sourced from Jiang et al. (2019). "Significantly Reduced" indicates a fold change that met the study's threshold for significant degradation.[1]
Mechanism of Action: Signaling Pathway
This compound functions by hijacking the cell's natural protein disposal system. It acts as a bridge between the target proteins (CDK4/6) and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of CDK4 and CDK6, marking them for degradation by the proteasome. This targeted degradation leads to a G1 cell cycle arrest and inhibits cancer cell proliferation.[1]
Experimental Protocols
The following is a summary of the key experimental protocols used in the proteomic analysis of this compound treated cells.
Cell Culture and Treatment
Molt4 cells were cultured in appropriate media and conditions. For the proteomics experiment, cells were treated with 250 nM of this compound or the comparator compounds for 5 hours.
Multiplexed Mass Spectrometry-Based Proteomic Analysis
Protein Extraction and Digestion:
-
Cells were harvested and lysed.
-
Protein concentration was determined.
-
Proteins were reduced, alkylated, and then digested into peptides using trypsin.
Tandem Mass Tag (TMT) Labeling:
-
Peptides from each treatment condition were labeled with distinct isobaric TMT reagents.
-
Labeled peptides were then combined into a single sample.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
The combined, labeled peptide sample was subjected to liquid chromatography for separation.
-
Separated peptides were analyzed by a high-resolution mass spectrometer to determine their identity and relative abundance.
Data Analysis:
-
Raw mass spectrometry data was processed to identify and quantify proteins.
-
The relative abundance of each protein across the different treatment conditions was calculated based on the TMT reporter ion intensities.
-
Statistical analysis was performed to identify proteins that were significantly up- or down-regulated upon treatment.
Conclusion
The comparative proteomic analysis of this compound-treated cells confirms its high selectivity as a dual degrader of CDK4 and CDK6. Unlike broader-acting degraders, this compound demonstrates minimal off-target effects, making it a valuable tool for dissecting the specific roles of CDK4 and CDK6 in cellular processes and a promising candidate for further therapeutic development. The detailed experimental protocols provided in this guide offer a foundation for researchers to replicate and build upon these findings.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling BSJ-03-204
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of the research chemical BSJ-03-204. As a thalidomide-derivative, it is imperative to adhere to strict safety protocols to mitigate potential health risks, including severe birth defects.[1][2][3] This information is intended to supplement, not replace, your institution's established safety procedures and a thorough review of the full Safety Data Sheet (SDS).
Summary of Safety and Handling Parameters
The following tables summarize the key quantitative and qualitative data for the safe handling of this compound.
| Parameter | Specification | Source |
| Chemical Name | This compound (triTFA) | [4] |
| CAS Number | 2349356-09-6 | [5] |
| Molecular Formula | C49H51F9N10O14 | [4] |
| Molecular Weight | 1174.97 | [4] |
| Primary Hazard | Thalidomide-derivative; potential for severe birth defects.[1][2][3] Not classified as a hazardous substance or mixture under GHS.[4] | |
| Identified Uses | Laboratory chemicals, manufacture of substances. For research use only. | [4][5] |
| Storage and Stability | Temperature | Duration | Notes |
| Powder | -20°C | Recommended storage temperature.[4] | |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture.[4] |
| -20°C | 1 month | Sealed storage, away from moisture and light.[4][5] | |
| Shipping | Room Temperature | < 2 weeks | [4] |
Personal Protective Equipment (PPE)
The use of full personal protective equipment is required when handling this compound.[4]
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Wear appropriate safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Handle with impervious gloves (e.g., nitrile, neoprene). Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area with appropriate exhaust ventilation.[4] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |
| General Hygiene | Avoid inhalation, and contact with eyes and skin.[4] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
Operational and Disposal Plans
Handling Procedures
-
Preparation :
-
Ensure a designated handling area is clean and uncluttered.
-
Verify that an accessible safety shower and eye wash station are available.[4]
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling :
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.[4]
-
When weighing or transferring the solid compound, use appropriate tools to minimize dust generation.
-
For solutions, avoid splashing and aerosolization.
-
-
Storage :
Spill Response
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[4]
Caption: Workflow for handling a this compound spill.
Disposal Plan
Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the product to enter drains or water courses.[4]
Emergency Procedures: First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing.[4] Remove contact lenses if present and easy to do. Call a physician promptly.[4] |
| Skin Contact | Rinse skin thoroughly with large amounts of water.[4] Remove contaminated clothing and shoes. Call a physician.[4] |
| Inhalation | Relocate to fresh air immediately.[4] If breathing is difficult, provide cardiopulmonary resuscitation (CPR).[4] Avoid mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water.[4] Do NOT induce vomiting. Call a physician.[4] |
Note: Treat all exposures symptomatically. The most important known symptoms and effects are described in the labelling.[4]
While detailed experimental protocols for safety testing of this compound are not publicly available, the information provided in the Safety Data Sheet and by suppliers offers a strong foundation for safe handling. Adherence to these guidelines is critical for protecting laboratory personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
